Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride
Description
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Properties
Molecular Formula |
C19H24ClN5O6 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C19H23N5O6.ClH/c20-6-8-30-9-7-21-15(26)10-22-12-3-1-2-11-16(12)19(29)24(18(11)28)13-4-5-14(25)23-17(13)27;/h1-3,13,22H,4-10,20H2,(H,21,26)(H,23,25,27);1H |
InChI Key |
XWCYVGNXGSIXEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The PROTAC Building Block: A Technical Guide to Thalidomide-NH-amido-PEG1-C2-NH2 Hydrochloride
In the rapidly evolving landscape of targeted protein degradation, the strategic design and synthesis of Proteolysis Targeting Chimeras (PROTACs) are paramount. These heterobifunctional molecules have emerged as powerful tools to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] At the heart of many successful PROTACs lies the crucial E3 ligase-recruiting moiety. This guide provides an in-depth technical overview of Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride , a key building block for the construction of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel protein degraders. We will delve into the core chemical properties, mechanism of action, and practical application of this versatile linker-ligand conjugate, providing both foundational knowledge and actionable protocols.
Core Chemical and Physical Properties
Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride is a synthetic construct that covalently links the thalidomide core, the CRBN-binding motif, to a short polyethylene glycol (PEG) linker that terminates in a primary amine. This amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI). The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.
Below is a summary of its key physicochemical properties, compiled from vendor specifications and related chemical literature.
| Property | Value | Source(s) |
| Chemical Name | Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride | N/A |
| CAS Number | 2983036-29-7 | [2] |
| Molecular Formula | C₁₉H₂₄ClN₅O₆ | [3][4] |
| Molecular Weight | 453.88 g/mol | [3][4] |
| Appearance | Solid Powder | [2] |
| Purity | Typically ≥95% (HPLC) | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage Conditions | Store at -20°C, protected from moisture | N/A |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The thalidomide moiety of this molecule is the key to its function. It acts as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, which is a component of the larger CUL4-RBX1-DDB1 E3 ligase complex.[5] By incorporating this thalidomide-based ligand into a PROTAC, a researcher can effectively "hijack" the cellular protein degradation machinery.
The overall mechanism, depicted in the workflow below, can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, by its bifunctional nature, simultaneously binds to the target Protein of Interest (POI) and the CRBN E3 ligase, forming a ternary POI-PROTAC-CRBN complex.
-
Ubiquitination: The formation of this complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged protein into smaller peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocol: PROTAC Synthesis via Amide Coupling
The terminal primary amine of Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride provides a convenient point of attachment for a POI ligand that possesses a carboxylic acid functional group. The formation of a stable amide bond is a robust and widely used conjugation strategy in PROTAC synthesis.
This protocol outlines a general procedure for the coupling reaction. Note: This is a representative protocol and may require optimization based on the specific properties of the POI ligand.
Materials and Reagents:
-
Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride
-
POI ligand with a terminal carboxylic acid
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC with an additive like HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Reaction vessel (e.g., glass vial with a magnetic stir bar)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Analytical and preparative HPLC for reaction monitoring and purification
-
Mass spectrometer for product characterization
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry reaction vial under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in the chosen anhydrous solvent.
-
Activation of Carboxylic Acid: Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. The rationale here is to convert the hydroxyl group of the carboxylic acid into a better leaving group, making it more susceptible to nucleophilic attack.
-
Addition of Amine Component: In a separate vial, dissolve Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution to the activated POI ligand mixture.
-
Reaction Progression: Allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as LC-MS or TLC, to determine the consumption of starting materials and the formation of the desired PROTAC product.
-
Work-up and Purification: Once the reaction is complete, the crude mixture is typically diluted with an appropriate solvent and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts. The organic layer is then dried, filtered, and concentrated under reduced pressure. The final PROTAC is purified using preparative HPLC to achieve high purity.
-
Characterization: The identity and purity of the final PROTAC should be confirmed by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Caption: Workflow for PROTAC synthesis via amide coupling.
Conclusion and Future Perspectives
Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride represents a fundamental and highly valuable tool for the construction of CRBN-recruiting PROTACs. Its well-defined structure, coupled with a reactive primary amine, offers a straightforward and reliable method for conjugation to a wide array of protein-targeting ligands. The principles and protocols outlined in this guide provide a solid foundation for researchers to design and synthesize novel protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of such pre-functionalized building blocks will undoubtedly accelerate the discovery of new therapeutics for a host of challenging diseases.
References
-
Sakamoto, K. M., et al. Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation. Proc National Acad Sci98 , 8554–8559 (2001). [Link]
-
DC Chemicals. Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride. [Link]
-
Troup, R. I., Fallan, C. & Baud, M. G. J. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Anti-tumor Ther1 , 273–312 (2020). [Link]
-
Gooßen, L. J., Ohlmann, D. M. & Lange, P. P. A Practical and Low-Epimerization Protocol for the Amidation of Carboxylic Acids Using T3P and Pyridine. Synthesis2009 , 160-164 (2009). [Link]
-
Qu, J., et al. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders. European Journal of Medicinal Chemistry221 , 113529 (2021). [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Dissolution of Thalidomide-NH-amido-PEG1-C2-NH2 Hydrochloride in DMSO: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the effective dissolution of Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride in dimethyl sulfoxide (DMSO). As a critical E3 ligase ligand-linker conjugate utilized in the development of Proteolysis Targeting Chimeras (PROTACs), ensuring its complete and stable solubilization is paramount for generating reliable and reproducible data in downstream applications. This document moves beyond a simple protocol, delving into the physicochemical principles governing solubility, the causal factors behind common dissolution challenges, and a self-validating methodology designed to ensure the integrity of your stock solutions. We will explore the critical role of solvent quality, the mechanics of sonication, and best practices for storage to empower researchers in drug development with the expertise to handle this vital compound with confidence.
Introduction: The Central Role of Linker Conjugates in Targeted Protein Degradation
The advent of PROTACs has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, bridged by a chemical linker.[1] The molecule at the heart of this guide, Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride, is a crucial building block in this technology. It incorporates the well-characterized thalidomide moiety, which binds to the Cereblon (CRBN) E3 ligase, connected to a PEGylated linker with a terminal amine group ready for conjugation to a target protein ligand.[2][3]
The efficacy of any PROTAC-based study hinges on the quality of the initial components. Due to their often high molecular weight and complex structures, PROTACs and their precursors can exhibit poor solubility, a significant hurdle in drug development.[4][5] Incomplete dissolution can lead to inaccurate concentration determination, precipitation during experiments, and ultimately, flawed biological data. This guide provides the technical expertise to mitigate these risks, ensuring that your research is built on a solid foundation of accurately prepared reagents.
Physicochemical Properties and Solubility Profile
Understanding the inherent properties of Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride is the first step toward mastering its dissolution.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅ClN₄O₆ | [6] |
| Molecular Weight | 440.88 g/mol | [6] |
| CAS Number | 2983036-29-7 | [2] |
| Appearance | Solid Powder | [7] |
| Reported Solubility in DMSO | 11.67 mg/mL (29.41 mM) | [8] |
Note: The reported solubility may vary slightly between suppliers and batches.
PROTACs, in general, present solubility challenges due to their structural characteristics which often fall outside of Lipinski's "Rule of Five".[4] The hydrochloride salt form of the topic molecule is intended to improve aqueous solubility, but its dissolution in an aprotic solvent like DMSO is governed by different principles.
The Criticality of DMSO Quality: A Self-Validating Principle
Dimethyl sulfoxide (DMSO) is an exceptional solvent for a wide range of organic molecules, including many PROTACs and their components.[6] However, its utility is critically dependent on its purity, specifically its water content.
Expertise & Experience: DMSO is highly hygroscopic , meaning it readily absorbs moisture from the atmosphere.[7][9] This absorbed water can drastically reduce the solubility of many organic compounds, particularly those, like our topic molecule, that are supplied as hydrochloride salts.[7] The introduction of water into the aprotic DMSO environment can disrupt the solvation of the molecule and lead to precipitation.[7] Even small amounts of water can create a microenvironment that is less favorable for dissolution. For instance, a microplate with 2µL of 100% DMSO per well can absorb over 6% water by volume after just one hour in a standard laboratory environment.
Trustworthiness: Your entire experimental workflow relies on the assumption that your compound is fully dissolved at the intended concentration. Using compromised DMSO invalidates this assumption from the outset. Therefore, the first principle of a self-validating protocol is to control the quality of your solvent.
Authoritative Grounding: The recommendation for using anhydrous DMSO is a standard practice in protocols for preparing stock solutions of PROTACs and other sensitive chemical compounds.[10]
Workflow for Ensuring Solvent Integrity:
Best Practices for Storage and Handling of Stock Solutions
The stability of your dissolved compound is as important as its initial dissolution.
-
Aliquoting: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes. This is a critical self-validating step.
-
Causality: Aliquoting minimizes the number of freeze-thaw cycles the main stock undergoes, which can cause the compound to precipitate out of solution. [7]It also reduces the repeated exposure of the DMSO stock to atmospheric moisture each time the vial is opened.
-
-
Storage Temperature: For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. [4]* Container Type: Use tightly sealed vials (e.g., screw-cap microcentrifuge tubes or glass vials with PTFE-lined caps) to prevent solvent evaporation and water absorption.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound fails to dissolve completely | 1. Water contamination in DMSO.2. Incorrect calculation leading to supersaturation.3. Insufficient sonication time. | 1. Discard the solution and start over with a new, sealed bottle of anhydrous DMSO.2. Double-check all calculations. Prepare a more dilute solution if necessary.3. Increase sonication time in 15-minute increments. |
| Precipitate forms after storage | 1. Freeze-thaw cycles.2. Water absorption during use.3. Solution was supersaturated. | 1. Ensure stock is aliquoted for single use.2. Gently warm the vial to room temperature and sonicate again to attempt re-dissolution. If this fails, the stock may be compromised.3. Prepare a fresh stock at a slightly lower concentration. |
| Inconsistent results in assays | 1. Incomplete initial dissolution.2. Degradation of the compound.3. Precipitation during dilution into aqueous media. | 1. Always visually confirm complete dissolution before use.2. Follow proper storage guidelines to ensure compound stability.3. When diluting into aqueous buffers for assays, perform the dilution in a stepwise manner and vortex immediately to avoid shocking the compound out of solution. The final DMSO concentration in cell culture media should typically be less than 0.5%. |
Conclusion
The successful use of Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride in PROTAC research is fundamentally dependent on its proper dissolution and handling. By understanding the physicochemical properties of the compound, recognizing the critical importance of solvent purity, and adhering to a systematic, self-validating protocol, researchers can eliminate a significant source of experimental variability. The principles and methodologies outlined in this guide—from the mandated use of anhydrous DMSO to the strategic application of sonication and best practices for storage—provide a comprehensive framework for ensuring the integrity and reliability of your experimental reagents, thereby fostering more accurate and reproducible scientific outcomes.
References
-
DC Chemicals. Thalidomide-5-NH-PEG1-NH2 hydrochloride Datasheet. Available from: [Link]
-
Gaylord Chemical Company. DMSO Product Information Bulletin: Drying of dimethyl sulfoxide. Available from: [Link]
- Wittenburg, S., Zuleeg, M. R., & Kaila, V. R. (2022). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv.
-
Wikipedia. Sonication. Available from: [Link]
-
Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023). Available from: [Link]
-
Reaction Biology. Protein Degradation Assays - PROTAC Screening. Available from: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
- 6. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. scribd.com [scribd.com]
- 10. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Note: Amide Bond Formation with Thalidomide-NH-amido-PEG1-C2-NH2 Hydrochloride
Introduction & Strategic Context
The molecule Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride is a specialized "linker-E3 ligand" building block designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of three functional domains:
-
Thalidomide Moiety: Recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4][5]
-
PEG1-C2 Linker: A short, hydrophilic spacer designed to traverse the E3-Target Protein interface while maintaining solubility.
-
Primary Amine (as HCl salt): The reactive handle for conjugation to a Target Protein Ligand (bearing a carboxylic acid).
Critical Technical Challenge: The primary failure mode in using this reagent is solubility and pH control . Thalidomide derivatives are notoriously insoluble in standard organic solvents (DCM, THF). Furthermore, the hydrochloride salt form requires precise neutralization to liberate the nucleophilic amine without triggering the hydrolysis of the thalidomide glutarimide ring (which is base-sensitive).
This guide provides a robust, field-tested protocol using HATU-mediated coupling in polar aprotic solvents (DMSO/DMF), optimized to prevent glutarimide hydrolysis while ensuring high conversion.
Chemical Properties & Handling[6][7]
| Property | Specification |
| Molecular Weight | ~396-450 Da (varies slightly by specific isomer/salt stoichiometry) |
| Reactive Group | Primary Amine (-NH |
| Solubility | High in DMSO, DMF. Poor in DCM, Et |
| Stability | Hygroscopic. Store at -20°C under inert gas. |
| pH Sensitivity | High. The glutarimide ring hydrolyzes at pH > 8.5 in aqueous/wet conditions. |
Reaction Strategy: The "Why" Behind the Protocol
Solvent Selection: DMSO vs. DMF
While DMF is standard for amide couplings, DMSO (Dimethyl sulfoxide) is preferred here.
-
Reasoning: Thalidomide analogs often precipitate in DMF at concentrations >0.1 M. DMSO maintains homogeneity, which is critical for reaction kinetics.
-
Trade-off: DMSO is harder to remove. The protocol below utilizes direct-to-HPLC purification to bypass aqueous extraction, negating the DMSO removal issue.
Coupling Agent: HATU
-
Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[6]
-
Reasoning: HATU is faster and minimizes racemization compared to EDC/NHS. For PROTACs, where the "Target Ligand" is often expensive and complex, high conversion efficiency (yield) is prioritized over reagent cost.
Base: DIPEA (Hünig's Base)
-
Stoichiometry: Critical. You need enough base to:
-
Neutralize the carboxylic acid of the Target Ligand.
-
Neutralize the HCl salt of the Thalidomide linker (liberating the amine).
-
Maintain the basicity required for HATU activation.
-
-
Risk: Excess base (>5 equivalents) or prolonged exposure can open the thalidomide ring.
Detailed Experimental Protocol
Materials Required[1][4][5][8][9][10][11][12][13][14]
-
Amine: Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride (1.2 equivalents)
-
Acid: Target Protein Ligand-COOH (1.0 equivalent)
-
Coupling Reagent: HATU (1.2 - 1.5 equivalents)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equivalents)
-
Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)
Step-by-Step Procedure
Step 1: Pre-Activation of the Carboxylic Acid
Do not mix the amine salt yet. Activate the acid first to prevent side reactions.
-
Dissolve the Target Protein Ligand-COOH (1.0 eq) in anhydrous DMSO to a concentration of 0.1 M .
-
Add DIPEA (2.0 eq).[7]
-
Add HATU (1.2 eq).
-
Vortex briefly and let stand at Room Temperature (RT) for 5–10 minutes .
-
Observation: The solution may turn slightly yellow (liberated HOAt). This confirms activation to the OAt-active ester.
-
Step 2: Preparation of the Thalidomide Amine
-
In a separate vial, dissolve Thalidomide-NH-amido-PEG1-C2-NH2 HCl (1.2 eq) in a minimal volume of anhydrous DMSO (approx. 0.5 volume of the Acid solution).
-
Add DIPEA (1.5 eq) to this vial.
Step 3: Coupling Reaction
-
Add the Amine/DIPEA solution (Step 2) dropwise to the Activated Acid solution (Step 1).
-
Flush the reaction vial with Nitrogen or Argon gas and cap tightly.
-
Stir or agitate (orbital shaker) at Room Temperature for 1–4 hours .
-
Monitoring: Check by LC-MS after 1 hour. Look for the disappearance of the Acid mass (M+H) and appearance of the Product mass.
-
Step 4: Quenching & Workup
-
Monitor: Once starting material is <5%, proceed.
-
Quench: Add 10% volume of water or 1% Trifluoroacetic acid (TFA) in DMSO to quench any remaining active ester and neutralize excess base.
-
Why TFA? Acidifying the mixture (pH ~3-4) stabilizes the product and prevents glutarimide hydrolysis during storage/purification.
-
-
Purification: Inject the crude DMSO solution directly onto a Reverse-Phase Prep-HPLC (C18 column).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA.
-
Gradient: 5% to 95% ACN over 20 mins.
-
Visualization: Reaction Workflow & Troubleshooting
The following diagram outlines the logical flow of the synthesis and decision-making points for troubleshooting.
Caption: Workflow for HATU-mediated PROTAC synthesis. Critical decision nodes (Red) guide the user through LC-MS validation (Green) to either purification or troubleshooting loops.
Troubleshooting Guide
| Observation (LC-MS) | Root Cause | Corrective Action |
| Low Conversion (<50%) | Incomplete activation or "quenched" amine. | Ensure DIPEA was added to the amine salt before mixing. Check pH of reaction; it must be basic (pH 8-9 on wet paper). |
| Mass = Product + 18 Da | Hydrolysis. The glutarimide ring has opened. | Too much base or water present. Use anhydrous DMSO. Reduce DIPEA to 2.5 eq total. Quench faster with TFA. |
| Mass = Product + 99 Da | Tetramethylurea adduct. | Reaction with HATU byproduct. Rare, but happens if amine is added too slowly to a highly concentrated active ester. |
| Precipitation | Poor solubility of the final PROTAC. | Dilute reaction with more DMSO. Warm slightly to 35°C (caution: accelerates hydrolysis). |
References
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[12] Cell Chemical Biology. Link
-
Konstantinidou, M., et al. (2019). PROTACs—a game-changing technology. Expert Opinion on Drug Discovery. Link
-
Bartlett, D. W., & Gilbert, A. M. (2022). Practical Aspects of PROTAC Design and Synthesis. In Methods in Molecular Biology. Link
-
MedChemExpress. Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride Product Page. Link
Sources
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- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Targeted Degradation of BRD4 Using Thalidomide-Based PROTACs
I. Foundational Principles: Understanding the Technology
Deconstructing the Molecule: From Ligand-Linker to Functional Degrader
The molecule "Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride" is a crucial chemical tool but not a standalone protein degrader. It is an E3 ligase ligand-linker conjugate . Let's dissect its components:
-
Thalidomide: This is the functional head that recognizes and binds to the Cereblon (CRBN) protein.[1] CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[2]
-
-NH-amido-PEG1-C2-NH2 hydrochloride: This is a flexible linker terminating in a reactive amine group (-NH2). This linker serves two purposes: it provides the necessary spacing and orientation, and its terminal amine allows for chemical conjugation to another molecule.
To become a functional degrader of the Bromodomain-containing protein 4 (BRD4), this molecule must be chemically linked to a ligand that specifically binds to BRD4 (e.g., the well-characterized inhibitor JQ1). The resulting bifunctional molecule is known as a Proteolysis Targeting Chimera (PROTAC) .[3][4] This guide will therefore focus on the application of a complete, thalidomide-based BRD4 PROTAC, using the principles embodied by molecules like dBET1.[1]
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs represent a paradigm shift in pharmacology, moving from protein inhibition to induced protein elimination.[5] They function by inducing proximity between a target protein and an E3 ubiquitin ligase, forming a ternary complex.[6] This triggers the cell's natural protein disposal machinery.
The process unfolds in several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to BRD4 (the Protein of Interest, POI) and CRBN (the E3 ligase).[2]
-
Ubiquitination: The formation of this BRD4-PROTAC-CRBN complex brings BRD4 into the vicinity of the E3 ligase machinery, which tags it with a chain of ubiquitin molecules.[7]
-
Proteasomal Degradation: The polyubiquitin chain acts as a signal, marking BRD4 for recognition and degradation by the 26S proteasome.[8]
-
Catalytic Cycle: After the degradation of BRD4, the PROTAC is released and can engage another BRD4 molecule, enabling it to act catalytically at sub-stoichiometric concentrations.[9]
Caption: The PROTAC-mediated protein degradation cycle.
II. BRD4: A High-Value Target for Degradation
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It acts as an epigenetic "reader," binding to acetylated histones and regulating the transcription of key genes involved in cell cycle progression and proliferation.[10] Notably, BRD4 is a critical regulator of major oncogenic transcription factors, including c-MYC.[8][11] Its role in maintaining oncogenic transcriptional programs makes it a compelling target in various cancers, including mantle cell lymphoma and colorectal cancer.[8][12] Targeted degradation removes the entire BRD4 protein scaffold, eliminating both its transcriptional and scaffolding functions, which can offer a more profound and durable therapeutic effect than simple inhibition.[10]
Caption: Simplified BRD4 signaling axis in oncogenesis.
III. Experimental Design: A Framework for Validated Results
A robust experimental plan is essential for accurately assessing PROTAC-mediated degradation. This involves careful selection of a model system and, most importantly, the inclusion of rigorous controls to validate the mechanism of action.
Workflow Overview
The following workflow provides a comprehensive approach to characterizing a BRD4-degrading PROTAC.
Caption: General workflow for PROTAC characterization.
Critical Experimental Controls
To ensure that the observed loss of BRD4 is a direct result of PROTAC-mediated degradation, the following controls are mandatory:
| Control Type | Reagent | Purpose | Expected Outcome |
| Vehicle Control | DMSO (or other solvent) | To establish the baseline level of BRD4 protein. | No change in BRD4 levels. |
| Proteasome Inhibition | MG132 (10 µM, 2-4h pre-treatment) | To block the proteasome. If degradation is proteasome-dependent, its inhibition should prevent the loss of BRD4.[8] | BRD4 levels are "rescued" or restored compared to PROTAC treatment alone. |
| E3 Ligase Competition | Free Thalidomide (10 µM, 2-4h pre-treatment) | To saturate the CRBN E3 ligase. If the PROTAC requires CRBN, excess ligand will compete for binding and prevent ternary complex formation.[8] | BRD4 degradation is blocked or significantly reduced. |
| Negative Control PROTAC | An epimer of the PROTAC that does not bind CRBN, or a molecule with a linker only. | To demonstrate that both target binding and E3 ligase recruitment are necessary. | No degradation of BRD4. |
IV. Core Protocols
Protocol 1: Assessing BRD4 Degradation via Western Blot
This protocol is the primary method for quantifying the reduction in cellular BRD4 levels following PROTAC treatment.
Materials:
-
Cell Line: LS174T (colorectal cancer) or RS4;11 (leukemia) cells.[8][13]
-
PROTAC: Thalidomide-based BRD4 degrader (e.g., dBET1), dissolved in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary: Rabbit anti-BRD4 (e.g., Cell Signaling Technology #13440).[14]
-
Primary: Mouse or Rabbit anti-GAPDH or β-Actin (loading control).
-
Secondary: HRP-conjugated anti-Rabbit and/or anti-Mouse IgG.
-
-
Reagents: Laemmli sample buffer, SDS-PAGE gels, transfer buffer, TBST, ECL substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.
-
Treatment:
-
For a dose-response experiment, treat cells with increasing concentrations of the BRD4 PROTAC (e.g., 0.1 nM to 1 µM) for a fixed time (e.g., 6, 12, or 24 hours).
-
For a time-course experiment, treat cells with a fixed concentration (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Always include a DMSO vehicle control.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash cells once with ice-cold PBS.[15]
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize all samples with lysis buffer to the same concentration (e.g., 1-2 µg/µL).
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 15-20 µg of protein per lane onto an 8-10% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a nitrocellulose or PVDF membrane according to standard protocols.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary anti-BRD4 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-GAPDH or anti-β-Actin antibody to confirm equal protein loading.
Protocol 2: Measuring Downstream Effects via Cell Viability Assay
This protocol assesses the functional consequence of BRD4 degradation on cell proliferation and viability.
Materials:
-
Cell Line: As above.
-
PROTAC: As above.
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Cell Counting Kit-8 (CCK-8).[16]
-
Opaque-walled 96-well plates (for luminescence) or standard 96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Add serially diluted PROTAC concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to the expected phenotype (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and assay reagents to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., for CellTiter-Glo, add a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability versus the log of the PROTAC concentration.
-
Use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 (half-maximal inhibitory concentration).
-
V. Safety and Handling of Thalidomide-Based Compounds
WARNING: Thalidomide and its analogues are potent human teratogens and can cause severe, life-threatening birth defects or embryo-fetal death.[17][18] Extreme caution is required when handling these compounds.
-
Personnel: Handling should be restricted to trained personnel. Women who are pregnant, may become pregnant, or are breastfeeding must not handle these compounds.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double nitrile gloves.[17]
-
Handling: Handle solid compounds in a chemical fume hood or a ventilated balance enclosure to avoid inhaling dust.[17]
-
Storage: Store compounds in clearly labeled, sealed containers at the recommended temperature (typically -20°C), in a secure location.[19]
-
Waste Disposal: All contaminated waste (gloves, tubes, tips) must be disposed of as hazardous chemical waste according to institutional guidelines.
VI. Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No BRD4 Degradation | 1. PROTAC is inactive or degraded.2. Cell line is resistant (low CRBN expression).3. Incorrect concentration or time point. | 1. Verify compound integrity.2. Confirm CRBN expression in the cell line via Western blot.3. Perform a broader dose-response and time-course experiment. |
| BRD4 Levels not "Rescued" by MG132 | 1. Degradation is not proteasome-mediated (unlikely for PROTACs).2. MG132 concentration is too low or incubation is too short. | 1. Consider alternative degradation pathways (e.g., lysosomal) and test with appropriate inhibitors.2. Increase MG132 concentration or pre-incubation time. Confirm MG132 activity by observing accumulation of total ubiquitinated proteins. |
| High Background on Western Blot | 1. Insufficient blocking.2. Antibody concentration too high.3. Insufficient washing. | 1. Increase blocking time or change blocking agent (e.g., from milk to BSA).2. Titrate primary and secondary antibodies.3. Increase the number and duration of TBST washes. |
| No Effect on Cell Viability | 1. BRD4 is not essential for survival in the chosen cell line.2. Insufficient degradation to elicit a phenotype.3. Incubation time is too short. | 1. Use a cell line known to be sensitive to BRD4 inhibition/degradation.2. Correlate viability data with Western blot to confirm degradation potency.3. Extend the incubation period for the viability assay (e.g., to 96 or 120 hours). |
VII. References
-
Ito, T., & Handa, H. (2019). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, 95(5), 237-248. Retrieved from [Link]
-
BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]
-
Steinebach, C., & Lindner, S. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 703351. Retrieved from [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]
-
Korb, E., & Egger, D. (2016). Bromodomain protein 4: a cellular Swiss army knife. Frontiers in molecular biosciences, 3, 73. Retrieved from [Link]
-
Celgene Corporation. (2017). Safety Data Sheet: Thalomid® Capsules. Retrieved from [Link]
-
Bauer, A., et al. (2019). Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. Investigational new drugs, 37(6), 1151-1160. Retrieved from [Link]
-
Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]
-
Al-Jumaily, T. (2021). Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction. Cancer Drug Resistance, 4(4), 895-909. Retrieved from [Link]
-
Paravar, T., & Lee, D. J. (2008). Thalidomide: mechanisms of action. International reviews of immunology, 27(3), 111-135. Retrieved from [Link]
-
Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 925-943. Retrieved from [Link]
-
Qin, C., et al. (2018). Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. Journal of medicinal chemistry, 61(11), 5202-5218. Retrieved from [Link]
-
Handa, H. (2023). Protein degraders - from thalidomide to new PROTACs. Journal of Biochemistry, 173(5), 293-301. Retrieved from [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Retrieved from [Link]
-
Wu, S. Y., & Chiang, C. M. (2023). Phosphorylation by JNK Switches BRD4 Functions. bioRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). BRD4. Retrieved from [Link]
-
M. Chelsi. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
PubChem. (n.d.). Thalidomide. Retrieved from [Link]
-
Chan, K. H., et al. (2022). The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. bioRxiv. Retrieved from [Link]
-
Moros, A., et al. (2018). Genome-Wide Analysis of BRD4-Targets Reveals the Therapeutic Relevance of Simultaneous Targeting of BCR Pathway and IKZF-MYC Axis in Mantle Cell Lymphoma. Blood, 132(Supplement 1), 1779. Retrieved from [Link]
-
AMSBIO. (n.d.). Human BRD4 ELISA Kit. Retrieved from [Link]
-
BPS Bioscience. (2022). Webinar - PROTACs and Their Application in Cancer Therapeutics. Retrieved from [Link]
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS chemical biology, 13(9), 2758-2770. Retrieved from [Link]
Sources
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. lifesensors.com [lifesensors.com]
- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad.com [bio-rad.com]
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- 18. cdn.caymanchem.com [cdn.caymanchem.com]
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Western blot analysis of PROTACs made with "Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride"
Application Note & Protocol
Topic: Western Blot Analysis of PROTACs Utilizing a Thalidomide-Based Cereblon Ligand
Audience: Researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction: The PROTAC Revolution and the Role of Cereblon
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple occupancy-driven inhibition to event-driven pharmacology.[1] Instead of merely blocking a protein's function, PROTACs are engineered heterobifunctional molecules that eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[2][3]
A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] This tripartite structure enables the PROTAC to act as a molecular bridge, inducing proximity between the target protein and the E3 ligase. This proximity facilitates the formation of a crucial ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the target protein.[1][3] The cell recognizes this polyubiquitin tag as a signal for destruction, leading to the degradation of the target protein by the 26S proteasome.[2] Because the PROTAC molecule is released after degradation, it can act catalytically, with a single molecule mediating the destruction of multiple target proteins.[1][6]
Among the 600+ E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex, is one of the most widely exploited for PROTAC development.[7][8] The discovery that thalidomide and its analogs (immunomodulatory drugs or IMiDs) bind directly to CRBN unlocked their use as powerful E3 ligase recruiters.[8][][10] The molecule specified in this guide, "Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride" , is a pre-conjugated E3 ligase ligand and linker.[11] It incorporates the thalidomide moiety for CRBN engagement and a flexible PEG-based linker, terminating in an amine group ready for conjugation to a ligand for a specific protein of interest.
This document provides a comprehensive guide to using Western blot analysis for quantifying the efficacy of PROTACs constructed with this thalidomide-based linker. We will delve into the mechanistic rationale behind the protocol, provide a step-by-step workflow, and discuss the critical controls required for robust and trustworthy data.
Mechanism of Action: A Visual Guide
The efficacy of a thalidomide-based PROTAC is entirely dependent on its ability to successfully orchestrate the formation of a ternary complex and subsequent downstream events. The diagram below illustrates this critical pathway.
Caption: The general workflow for analyzing PROTAC-mediated degradation.
Detailed Protocol for Western Blot Analysis
This protocol provides a robust framework for assessing PROTAC efficacy. Optimization may be required depending on the specific target protein, cell line, and antibodies used.
Part 1: Cell Culture and PROTAC Treatment
-
Cell Seeding: Seed the desired cell line in 6-well or 12-well plates. The seeding density should be calculated to achieve 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Causality Explainer: Working with cells in the logarithmic growth phase ensures metabolic consistency and reproducible responses to the PROTAC treatment. Over-confluent cells can exhibit altered protein expression and stress responses, confounding the results.
-
-
PROTAC Preparation: Prepare a stock solution of your PROTAC (e.g., 10 mM in DMSO). From this stock, create a series of serial dilutions in the cell culture medium to achieve the final desired concentrations for the dose-response experiment. A typical range might be 1 nM to 10 µM.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC.
-
Incubation: Incubate the cells for a predetermined period (e.g., 12, 18, or 24 hours). A time-course experiment is recommended to determine the optimal treatment duration for your target protein.
-
Causality Explainer: Protein degradation is a dynamic process. The time required to observe maximal degradation depends on the target protein's intrinsic turnover rate and the PROTAC's efficiency. A time-course experiment is essential to capture the Dₘₐₓ.
-
-
Essential Controls:
-
Vehicle Control: Treat one well with the highest concentration of the vehicle (e.g., 0.1% DMSO) used in the PROTAC dilutions. This serves as the 0% degradation baseline.
-
Proteasome Inhibitor Control: In a separate well, co-treat cells with a high concentration of your PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
Self-Validation Check: This control is crucial. If the PROTAC-induced degradation is rescued (i.e., the protein level is restored) in the presence of MG132, it confirms that the protein loss is mediated by the proteasome, a hallmark of PROTAC activity.[7]
-
-
Inactive Ligand Control (Optional but Recommended): If available, treat cells with a PROTAC version where the thalidomide moiety is replaced with an inactive analog that does not bind CRBN. This validates that degradation is dependent on E3 ligase engagement. [12]
-
Part 2: Lysate Preparation and Protein Quantification
-
Cell Harvest: Place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). [13]2. Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well. [13] * Causality Explainer: Working on ice and using inhibitors is critical to prevent enzymatic degradation of your target protein by endogenous proteases and to preserve its phosphorylation state after the cells are lysed.[14]
-
Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris. [13]5. Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) or Bradford assay. [15] * Self-Validation Check: Accurate quantification is the bedrock of quantitative Western blotting. It ensures that any observed differences in protein bands are due to the experimental treatment, not loading errors.[16]
Part 3: SDS-PAGE, Transfer, and Immunodetection
-
Sample Preparation: Based on the quantification results, dilute each lysate to the same concentration (e.g., 1-2 µg/µL). Add 4x Laemmli sample buffer to your samples (to a final concentration of 1x) and boil at 95-100°C for 5 minutes to denature the proteins. [15]2. Gel Electrophoresis: Load equal amounts of total protein (typically 20-40 µg) from each sample into the wells of an SDS-PAGE gel. [13]Also, load a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. [17]Confirm successful transfer by staining the membrane with Ponceau S. [18]4. Blocking: Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding. [15][19] * Causality Explainer: The membrane has a high affinity for proteins. Blocking saturates these non-specific sites, ensuring that the primary antibody only binds to its intended target, thereby reducing background noise.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein, diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation. [15]6. Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature. [15]8. Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Signal Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. [15]Immediately capture the chemiluminescent signal using a digital imaging system.
-
Causality Explainer: The HRP enzyme on the secondary antibody catalyzes a reaction with the ECL substrate, producing light. The intensity of this light is proportional to the amount of protein, allowing for quantification.[16]
-
-
Stripping and Re-probing (for Loading Control): After imaging, the membrane can be stripped of the antibodies and re-probed for a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) by repeating steps 5-9 with the appropriate primary antibody.
Data Analysis and Interpretation
Quantitative analysis is essential to determine the potency of your PROTAC.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for the target protein and the loading control in each lane.
-
Normalization: To correct for any minor loading variations, normalize the intensity of the target protein band to the intensity of its corresponding loading control band. [20] * Normalized Intensity = (Target Protein Intensity) / (Loading Control Intensity)
-
Calculating Percent Degradation: Calculate the percentage of degradation for each PROTAC concentration relative to the vehicle-treated control.
-
% Degradation = [1 - (Normalized Intensity of Treated Sample / Normalized Intensity of Vehicle Control)] x 100
-
-
Plotting and Curve Fitting: Plot the % Degradation against the log of the PROTAC concentration. Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to fit the data and calculate the DC₅₀ and Dₘₐₓ values.
Data Presentation Table
| PROTAC Conc. (nM) | Target Protein Intensity | Loading Control Intensity | Normalized Intensity | % Degradation vs. Vehicle |
| 0 (Vehicle) | 150,000 | 155,000 | 0.968 | 0% |
| 1 | 125,000 | 153,000 | 0.817 | 15.6% |
| 10 | 78,000 | 156,000 | 0.500 | 48.3% |
| 100 | 25,000 | 154,000 | 0.162 | 83.2% |
| 1000 | 15,000 | 155,000 | 0.097 | 90.0% |
| 10000 | 16,000 | 152,000 | 0.105 | 89.1% |
Note: The "hook effect," where degradation decreases at very high concentrations, can sometimes be observed. This is a known phenomenon for PROTACs resulting from the formation of unproductive binary complexes.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Degradation Observed | Poor cell permeability of PROTAC; Target not expressed in cell line; Inefficient ternary complex formation; Wrong treatment time/dose. | Confirm target expression with a positive control lysate. Perform a time-course and wider dose-response. Consider linker optimization if the issue persists. [7] |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time to 1.5-2 hours. Optimize primary/secondary antibody concentrations by titration. Increase the number and duration of wash steps. [15] |
| Weak or No Signal | Low protein abundance; Inefficient antibody; Inefficient transfer; Inactive ECL substrate. | Load more protein (up to 50 µg). Use a fresh, validated primary antibody. Confirm transfer with Ponceau S staining. Use fresh ECL substrate and optimize exposure time. [21] |
| Inconsistent Loading Control | Inaccurate protein quantification; Pipetting errors; Housekeeping protein expression is affected by treatment. | Be meticulous during protein quantification and sample loading. Validate that your loading control is not affected by the PROTAC; if it is, consider total protein normalization. [22][23] |
| Off-Target Degradation | The thalidomide moiety can sometimes induce degradation of endogenous zinc-finger proteins. [24][25] | Assess degradation of known thalidomide neosubstrates (e.g., IKZF1/3). Comprehensive analysis requires proteomic approaches (MS-based proteomics). [24] |
References
- Tran, N. L., Leconte, G. A., & Ferguson, F. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. ACS Medicinal Chemistry Letters.
-
Mtoz Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. Mtoz Biolabs Services. Available at: [Link]
-
Martin, C. A., et al. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. Nature Communications. Available at: [Link]
-
Wikipedia. (n.d.). Proteolysis targeting chimera. Available at: [Link]
-
Imaide, S. (2024). Protein degraders - from thalidomide to new PROTACs. The Journal of Biochemistry. Available at: [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad Bulletins. Available at: [Link]
-
Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Available at: [Link]
-
Donovan, K. A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Communications. Available at: [Link]
-
Biocompare. (2022). PROTACs: A Practical Guide. Biocompare Editorial Articles. Available at: [Link]
-
LI-COR Biosciences. (2020). How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. Available at: [Link]
-
Wikipedia. (n.d.). Cereblon E3 ligase modulator. Available at: [Link]
-
Hines, J., et al. (2018). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. Available at: [Link]
-
Sato, T., et al. (2021). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. ResearchGate. Available at: [Link]
-
Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne Resources. Available at: [Link]
-
Oreate AI. (2026). Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs). Oreate AI Blog. Available at: [Link]
-
Schrödinger. (n.d.). Computational tools for PROTAC design and optimization. Schrödinger Webinars. Available at: [Link]
-
Azure Biosystems. (n.d.). Quantitative Western Blotting Basics. Azure Biosystems Resources. Available at: [Link]
-
2BScientific. (n.d.). Ten Tips for Successful Westerns. 2BScientific Resources. Available at: [Link]
-
Taylor, S. C., & Posch, A. (2014). The Design of a Quantitative Western Blot Experiment. BioMed Research International. Available at: [Link]
-
Centre of Targeted Protein Degradation. (2024). Best Practices for Proteolysis Targeting Chimeras PROTACs. YouTube. Available at: [Link]
-
Zhao, L., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Cell & Bioscience. Available at: [Link]
-
Tiong, I. S., et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers. Available at: [Link]
-
D-Protein. (2025). Can the new generation of CRBN Binding Kit usher in another spring for TPD. D-Protein News. Available at: [Link]
-
Testa, A., et al. (2023). Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv. Available at: [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio Resources. Available at: [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Available at: [Link]
-
ResearchGate. (n.d.). Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. ResearchGate Figures. Available at: [Link]
-
ChemPro Innovations. (n.d.). Analysis of PROTAC Target Protein and Degradation Profiles. ChemPro Innovations Services. Available at: [Link]
-
Zorba, A., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. biocompare.com [biocompare.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bio-rad.com [bio-rad.com]
- 14. 2bscientific.com [2bscientific.com]
- 15. ptglab.com [ptglab.com]
- 16. Guide to western blot quantification | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. bosterbio.com [bosterbio.com]
- 19. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 22. licorbio.com [licorbio.com]
- 23. azurebiosystems.com [azurebiosystems.com]
- 24. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs) - Oreate AI Blog [oreateai.com]
Application Note: A Practical Guide to Assessing Cell Permeability of PROTACs with PEG1 Linkers
Introduction: The Permeability Paradox of PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins. Their unique tripartite structure—comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—enables catalytic, event-driven pharmacology that distinguishes them from traditional small-molecule inhibitors.
However, this complex structure is also their greatest biopharmaceutical challenge. PROTACs are large molecules, often with molecular weights exceeding 800 Da, placing them far beyond the conventional boundaries of Lipinski's "Rule of Five" for oral bioavailability. This "middle space" chemistry creates a significant hurdle for the first critical step in their mechanism of action: crossing the cell membrane to engage their intracellular targets.
The linker, particularly flexible and polar linkers like polyethylene glycol (PEG), plays a pivotal role. A PEG1 linker, while potentially improving solubility and optimizing the ternary complex formation, adds to the molecule's size and polar surface area, further complicating cell permeability. Assessing and optimizing this property is therefore a cornerstone of successful PROTAC development.
This application note provides a comprehensive, multi-tiered strategy for evaluating the cell permeability of PROTACs, with a special focus on those containing PEG1 linkers. We will move beyond simple yes/no assays to build a holistic understanding of a molecule's ability to enter a cell, engage its target, and exert its biological function.
Section 1: The Unique Challenge of PEGylated PROTACs
PROTACs do not behave like classical small molecules. Their size, conformational flexibility, and potential for high polar surface area (PSA) necessitate a bespoke approach to permeability assessment. The traditional view is that passive diffusion is severely limited for such compounds. However, emerging research suggests that many successful PROTACs exploit a phenomenon known as "chameleonicity". They can adopt different conformations, masking their polar groups through intramolecular hydrogen bonds (IMHBs), which presents a more hydrophobic face to the lipid bilayer, thereby facilitating passive diffusion.
The inclusion of a PEG1 linker can influence this delicate balance. While it can enhance aqueous solubility, its inherent polarity and flexibility can either aid or hinder the adoption of a membrane-permeable conformation. Therefore, relying on a single permeability assay can be misleading. A more robust strategy involves integrating computational models, acellular assays, and, most importantly, cell-based functional assays.
Caption: Basic tripartite structure of a PROTAC molecule.
Section 2: A Multi-Tiered Assay Strategy
We advocate for a tiered approach to permeability assessment that builds confidence and provides a more complete picture of a PROTAC's behavior. This strategy allows for early, high-throughput screening to eliminate poor candidates while investing more complex, lower-throughput assays in the most promising molecules.
Caption: A tiered workflow for PROTAC permeability assessment.
Section 3: Detailed Protocols and Methodologies
Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a rapid, cost-effective acellular assay that measures a compound's ability to passively diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment. It serves as an excellent first-pass filter, isolating the variable of passive diffusion from the complexities of active transport or cell metabolism. For PROTACs, it helps assess the intrinsic ability of the molecule to cross a lipid bilayer, providing insights into its "chameleonic" potential.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of the PROTAC in 100% DMSO.
-
Prepare the PAMPA buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Prepare the lipid solution (e.g., 2% (w/v) lecithin in dodecane).
-
-
Plate Preparation:
-
Pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate (hydrophobic PVDF membrane).
-
Allow the lipid to impregnate the membrane for 5 minutes. Carefully remove any excess lipid by gentle blotting.
-
-
Compound Addition (Donor Plate):
-
Dilute the PROTAC stock solution to a final concentration of 100 µM in the PAMPA buffer. The final DMSO concentration should be ≤1%.
-
Add 200 µL of this working solution to each well of the donor plate. Reserve some wells for high and low permeability control compounds (e.g., Testosterone and Theophylline).
-
-
Assay Assembly & Incubation:
-
Add 300 µL of fresh PAMPA buffer to each well of the acceptor plate (a standard 96-well microplate).
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. This "sandwich" is the PAMPA plate.
-
Incubate the plate at room temperature for 4-16 hours with gentle shaking to avoid the formation of an unstirred water layer.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS due to the low concentrations and potential for UV interference.
-
Data Analysis & Interpretation:
The effective permeability (Pe) is calculated using the following equation:
Pe = C × Vd × Va / ((Vd + Va) × Area × Time) × -ln(1 - [drug]acceptor / [drug]equilibrium)
Where C is a constant related to plate geometry. Data is often presented as apparent permeability (Papp).
| Papp (10⁻⁶ cm/s) | Interpretation for PROTACs | Action |
| > 5 | High Passive Permeability | Candidate is promising. Proceed to cell-based assays. |
| 1 - 5 | Moderate Passive Permeability | May require active uptake or has borderline properties. Investigate further. |
| < 1 | Low Passive Permeability | High risk of poor cell entry. Consider linker or warhead modification. |
Protocol 3.2: Caco-2 Bidirectional Permeability Assay
Principle: The Caco-2 assay is the gold standard for in vitro prediction of intestinal absorption. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express clinically relevant efflux transporters (e.g., P-glycoprotein, P-gp). This assay not only measures permeability but also identifies if the PROTAC is a substrate for efflux pumps, which can actively remove it from the cell, a common liability for large molecules.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin.
-
Seed cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of ~60,000 cells/cm².
-
Culture for 21-25 days to allow for full differentiation and monolayer formation.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A TEER value > 250 Ω·cm² indicates a confluent monolayer.
-
Optionally, perform a Lucifer Yellow rejection test. Papp of Lucifer Yellow should be < 1 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the PROTAC solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Simultaneously, perform the assay in the reverse direction to assess efflux.
-
Add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Sample from the apical chamber at the same time points.
-
-
Quantification:
-
Analyze the concentration of the PROTAC in all samples using LC-MS/MS.
-
Data Analysis & Interpretation:
The apparent permeability (Papp) is calculated for both directions:
Papp = (dQ/dt) / (A × C₀)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
The Efflux Ratio (ER) is then calculated: ER = Papp (B→A) / Papp (A→B)
| Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| > 10 | < 2 | High permeability, not an efflux substrate. Excellent candidate. |
| 1 - 10 | < 2 | Moderate permeability, not an efflux substrate. Acceptable candidate. |
| Any Value | > 2 | Potential efflux substrate. May have low intracellular concentration despite good passive permeability. |
| < 1 | Any Value | Low permeability. High risk of poor absorption and cell entry. |
Protocol 3.3: Cellular Thermal Shift Assay (CETSA®) as a Proxy for Permeability
Principle: The ultimate proof of cell entry is target engagement. CETSA is a powerful biophysical method that directly measures the interaction between a ligand (the PROTAC) and its target protein in intact cells. The principle is that when a protein binds to a ligand, its thermal stability increases. By heating cells to various temperatures and then measuring the amount of soluble target protein remaining, one can determine if the PROTAC has entered the cell and bound its target.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture target cells to ~80% confluency.
-
Treat cells with the desired concentration of the PROTAC or vehicle (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
-
Lysis and Separation:
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of the target protein in the supernatant using a standard detection method like Western blotting or an ELISA.
-
Data Analysis & Interpretation:
-
For each temperature, quantify the amount of soluble target protein relative to the non-heated control.
-
Plot the percentage of soluble protein against temperature for both the vehicle-treated and PROTAC-treated samples.
-
A "thermal shift" — a rightward shift in the melting curve for the PROTAC-treated sample — is direct evidence that the PROTAC has crossed the cell membrane and engaged its target protein. The magnitude of the shift can be used to rank-order compounds. A lack of a shift indicates either no target binding or, more likely in this context, a failure to achieve sufficient intracellular concentrations.
Section 4: Troubleshooting and Key Considerations
-
Solubility is Paramount: Poor aqueous solubility can lead to artificially low permeability readings in all assays. Always check the solubility of your PROTAC in the assay buffer.
-
Non-Specific Binding: PROTACs, being "greasy" molecules, can stick to plasticware. Using low-binding plates and including a small amount of surfactant (e.g., 0.01% Tween-20) in buffers can mitigate this.
-
Interpreting Conflicting Data: It is not uncommon to see high permeability in PAMPA but low target engagement in CETSA. This could indicate that the PROTAC is an efflux substrate (which would be confirmed by the Caco-2 assay) or that it is rapidly metabolized within the cell.
-
The Importance of Controls: Always include appropriate controls. In Caco-2, use known efflux inhibitors (e.g., verapamil) to confirm if your PROTAC is a P-gp substrate. In CETSA, a cell-impermeable target inhibitor can serve as a negative control.
Conclusion
Assessing the cell permeability of PROTACs with PEG1 linkers requires a departure from single-point measurements used for traditional small molecules. By adopting a multi-tiered strategy that combines acellular passive diffusion assays (PAMPA), complex cell monolayer transport studies (Caco-2), and direct measures of intracellular target engagement (CETSA), researchers can build a comprehensive profile of their molecule. This integrated approach enables a more rational design of next-generation PROTACs, balancing the structural requirements for potent degradation with the crucial physicochemical properties needed to create an effective therapeutic.
References
-
PROTACs: A new therapeutic modality. Nature Reviews Drug Discovery. [Link]
-
The 'Rule of Five' and beyond: The changing face of medicinal chemistry. Drug Discovery Today. [Link]
-
The Caco-2 cell line for predicting intestinal drug absorption. Current Protocols in Pharmacology. [Link]
-
The Cellular Thermal Shift Assay for Drug-Target Interaction Studies. Nature Protocols. [Link]
-
Conformational dynamics and membrane permeability in PROTACs. Journal of Medicinal Chemistry. [Link]
-
The Parallel Artificial Membrane Permeability Assay (PAMPA). Nature Protocols. [Link]
Application Note: In Vivo Experimental Design with Thalidomide-Based PROTACs
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) utilizing thalidomide or its analogs (lenalidomide, pomalidomide) recruit the Cereblon (CRBN) E3 ligase to degrade target proteins. While highly potent in vitro, translating these results in vivo presents unique challenges: species-specific CRBN binding affinities, poor aqueous solubility, and the hydrolytic instability of the glutarimide ring. This guide outlines a robust workflow for validating thalidomide-based PROTACs in murine models, emphasizing formulation strategies and rigorous PD readout normalization.
Strategic Pre-Clinical Considerations
Before initiating animal studies, two critical "Go/No-Go" factors must be addressed to ensure data integrity.
A. The Species Barrier (CRBN Homology)
Unlike VHL-based PROTACs, thalidomide-based PROTACs are sensitive to species differences. Human CRBN contains Valine-388 , whereas Murine CRBN contains Isoleucine-391 .
-
Impact: This single residue difference can sterically hinder the binding of certain thalidomide analogs or alter the geometry of the Ternary Complex (Target-PROTAC-E3), leading to false negatives in wild-type mice.
-
Recommendation: If your PROTAC utilizes a bulky thalidomide derivative, validate degradation efficiency in a murine cell line (e.g., CT26 or 4T1) prior to in vivo use. If degradation is poor in mouse cells but potent in human cells, utilize CRBN-humanized mice (Hu-CRBN) for efficacy studies.
B. Chemical Instability
The glutarimide moiety of thalidomide is susceptible to spontaneous hydrolysis at physiological pH (7.4), leading to ring-opening and loss of CRBN binding.
-
Impact: Short half-life (
) in plasma independent of metabolic clearance. -
Control: Plasma stability assays must distinguish between enzymatic metabolism (NADPH-dependent) and chemical hydrolysis (pH-dependent).
Experimental Workflow Visualization
The following diagram outlines the critical path from formulation to efficacy readout.
Figure 1: Strategic workflow for translating thalidomide-based PROTACs from bench to bedside.
Protocol A: Formulation & Pharmacokinetics (PK)
PROTACs often violate Lipinski’s Rule of 5 (MW > 800 Da, high TPSA). Standard saline formulations rarely suffice.
Step 1: Vehicle Selection
Screen the following tiered formulations for solubility and tolerability (IP/IV/PO).
| Tier | Composition | Application | Notes |
| 1 | 5% DMSO + 95% Saline | IV / IP | Basic screen. Often precipitates. |
| 2 | 5% DMSO + 40% PEG400 + 55% Saline | IP / PO | Standard "cassette" dosing vehicle. |
| 3 | 10% DMSO + 10% Tween 80 + 80% Water | PO | High solubilizing power; watch for gut irritation. |
| 4 | 20% Captisol (SBE-β-CD) in pH 4.0 buffer | IV / IP / PO | Gold Standard. Cyclodextrin encapsulates the lipophilic linker, and acidic pH stabilizes the glutarimide ring. |
Step 2: PK Sample Collection
Objective: Determine
-
Dosing: Administer PROTAC at 10 mg/kg (single dose).
-
Timepoints: 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.
-
Blood Processing:
-
Collect blood into K2-EDTA tubes.
-
CRITICAL: Immediately acidify plasma (add 2% formic acid v/v) to prevent glutarimide hydrolysis during storage/processing.
-
Centrifuge at 4°C, 3000 x g for 10 min. Store at -80°C.
-
-
Tissue Processing:
-
Harvest tumor/liver. Rinse in ice-cold PBS.
-
Flash freeze in liquid nitrogen immediately (do not leave at RT, as degradation continues or reverses).
-
Protocol B: Pharmacodynamics (PD) & Efficacy
Objective: Correlate tumor volume reduction with target protein degradation.
Mechanistic Logic
Unlike inhibitors, PROTACs are catalytic. Efficacy is driven by the duration the target is suppressed below a threshold, not just
Figure 2: The catalytic cycle of PROTAC-mediated degradation.
Experimental Steps
-
Model Establishment:
-
Inoculate
cells (e.g., MM.1S for myeloma) subcutaneously in SCID/nude mice. -
Randomize when tumors reach 100-150 mm³.
-
-
Dosing Regimen:
-
Group A: Vehicle Control.
-
Group B: PROTAC (e.g., 10 mg/kg, QD or Q2D).
-
Group C: PROTAC (e.g., 30 mg/kg).
-
Duration: 21 days or until endpoint.
-
-
Terminal PD Analysis (The "Western Blot" Standard):
-
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitors AND Deubiquitinase (DUB) Inhibitors (e.g., PR-619).
-
Why? You must freeze the ubiquitination state and prevent post-lysis degradation.
-
-
Homogenization: TissueLyser at 4°C.
-
Normalization: Do not rely solely on Actin/GAPDH. Use Total Protein Stain (e.g., Ponceau or stain-free gels) as PROTAC treatment can sometimes affect housekeeping proteins if the target is a broad transcriptional regulator.
-
Quantification: Calculate
(Maximum Degradation) relative to the vehicle group.
-
Troubleshooting & Optimization
| Observation | Root Cause Analysis | Corrective Action |
| High Clearance / Low Exposure | Glutarimide hydrolysis or metabolic instability. | Switch to rigidified CRBN ligands or use pH 4.0 formulation buffers. Check microsomal stability. |
| "Hook Effect" (Bell-shaped curve) | Excess PROTAC saturates E3 and Target independently, preventing ternary complex. | Rare in vivo due to distribution limits. If seen, reduce the dose to restore efficacy. |
| Efficacy without Degradation | Off-target IMiD activity (immunomodulation) or "molecular glue" effects. | Use a non-degrading control compound (e.g., PROTAC enantiomer that cannot bind CRBN). |
| Mouse Toxicity | Off-target degradation of neo-substrates (e.g., SALL4, GSPT1). | Perform proteomics in mouse cells early. Check CRBN ligand selectivity. |
References
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376–1381. Link
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Link
-
Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 64. Link
-
Chamberlain, P. P., et al. (2019). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link
Application Note: Flow Cytometry for Assessing Apoptosis Induced by PROTACs
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, moving from occupancy-based inhibition to event-driven protein degradation. However, assessing the cytotoxicity of PROTACs requires a nuanced approach compared to traditional small molecules. This guide details the application of flow cytometry to measure PROTAC-induced apoptosis. It specifically addresses the unique kinetic profiles of degraders, the "hook effect" in dose-response analysis, and provides optimized protocols for multiparametric evaluation of cell death.
Introduction: The PROTAC Paradigm Shift
Unlike small molecule inhibitors (SMIs) that block a protein's active site, PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a Protein of Interest (POI).[1][2] This formation of a ternary complex (POI-PROTAC-E3) triggers polyubiquitination and subsequent proteasomal degradation of the POI.[1][2]
The Kinetic Disconnect
A critical challenge in PROTAC development is the temporal lag between target degradation and phenotypic readout (apoptosis).
-
Degradation: Often occurs within 1–4 hours.
-
Apoptosis: Downstream signaling (e.g., collapse of survival pathways) may take 24–72 hours to manifest.
-
Implication: Flow cytometry assays performed too early will show successful degradation (via intracellular staining) but false-negative viability data.
The "Hook Effect" Challenge
PROTACs exhibit a bell-shaped dose-response curve known as the "hook effect."[3] At high concentrations, the PROTAC saturates both the E3 ligase and the POI independently, forming binary complexes (PROTAC-E3 and PROTAC-POI) rather than the productive ternary complex.
-
Result: High doses can lead to reduced apoptosis, mimicking the viability profile of a low dose.
-
Flow Cytometry Strategy: Assays must cover a wide logarithmic concentration range (e.g., 0.1 nM to 10 µM) to capture the peak efficacy window (
).
Mechanism Visualization
The following diagram illustrates the critical dependency on Ternary Complex formation for downstream apoptosis.
Caption: Figure 1. The PROTAC-mediated degradation pathway leading to apoptosis. Note the inhibitory "Hook Effect" at high concentrations preventing ternary complex formation.[1][4]
Experimental Design Strategy
To validate PROTAC-induced apoptosis, a "Matrix Approach" combining time-course and dose-titration is required.
Control Arms (Crucial for E-E-A-T)
A PROTAC experiment is invalid without controls that prove the mechanism is E3-dependent.
| Control Type | Component | Purpose | Expected Outcome |
| Vehicle | DMSO | Baseline viability | >90% Viability |
| Negative Control | Epimer/Inactive PROTAC | Non-binding stereoisomer | No Degradation / No Apoptosis |
| Mechanism Control | PROTAC + Proteasome Inhibitor (MG132) | Blocks degradation machinery | Degradation Rescued / Apoptosis Delayed |
| Competition Control | PROTAC + Free Ligand | Competes for E3 or POI binding | Reduced Apoptosis (Proof of Ternary Complex) |
Protocol 1: Multiparametric Annexin V / PI Staining
Objective: Quantify early (PS exposure) and late (membrane permeabilization) apoptosis. Relevance: Phosphatidylserine (PS) flipping is a universal marker of apoptosis, independent of the specific upstream signaling pathway degraded by the PROTAC.
Reagents
-
Annexin V-FITC (or APC/PE depending on panel)
-
Propidium Iodide (PI) or 7-AAD (for fixable viability, use amine-reactive dyes)
-
10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂)
-
Note: Ca²⁺ is essential for Annexin V binding. Do not use PBS/EDTA.
-
Step-by-Step Workflow
-
Seeding & Treatment:
-
Seed cells (e.g.,
cells/well) in 6-well plates. -
Treat with PROTAC dose range (e.g., 0.1 nM – 10 µM) for 48 hours .
-
Expert Tip: Include a "washout" arm: Treat for 4h, wash, and incubate in fresh media for 44h to assess catalytic memory.
-
-
Harvesting (Critical Step):
-
Washing:
-
Staining:
-
Acquisition:
Data Interpretation[9]
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (Primary PROTAC effect).
-
Q2 (Annexin+/PI+): Late Apoptosis/Secondary Necrosis.
-
Hook Effect Check: If Q4% peaks at 100 nM and drops at 10 µM, this confirms specific PROTAC pharmacology.
Protocol 2: Mitochondrial Membrane Potential (MMP)
Objective: Detect intrinsic apoptosis via loss of
Reagents
-
TMRE (Tetramethylrhodamine, ethyl ester) or JC-1 .[9]
-
Positive Control: CCCP (uncoupling agent).
Workflow
-
Treatment: Treat cells with PROTAC for 24–48h.
-
Staining:
-
Add TMRE (final conc. 50–100 nM) directly to culture media.
-
Incubate 20 min at 37°C.
-
-
Harvest: Trypsinize/Accutase as above.
-
Analysis:
Workflow Visualization
Caption: Figure 2. Decision matrix for selecting the appropriate flow cytometry readout based on the stage of apoptosis.
Data Analysis & Troubleshooting
The "Hook Effect" in Data
When plotting % Apoptosis vs. Log[PROTAC], a successful degrader often yields a Gaussian (bell) curve.
-
Rising Phase: Ternary complex formation increases.
-
Peak (
): Optimal stoichiometry. -
Falling Phase: Binary complexes dominate; apoptosis decreases.
-
Correction: If you see no apoptosis at high doses, do not assume the drug failed. Dilute and re-test.
Troubleshooting Table
| Observation | Potential Cause | Solution |
| Degradation observed (WB) but no Apoptosis (Flow) | Timepoint too early | Extend incubation to 72h or 96h. |
| High background in Annexin V | Excessive trypsinization | Switch to Accutase; reduce digestion time. |
| No Hook Effect observed | The concentration range may not be high enough to saturate, or cooperativity is very high (positive). | |
| Necrosis (PI+) without Apoptosis (Annexin+) | Toxic off-target effects | Check compound toxicity on E3-null cell lines. |
References
-
Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery, 16(2), 101–114.
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617.
-
Thermo Fisher Scientific. (n.d.). Annexin V Staining Protocol for Flow Cytometry.
-
Bio-Rad. (2021).[9] How to Use Flow Cytometry to Measure Apoptosis.
-
Hughes, S. J., et al. (2022). The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Chemical Society Reviews, 51, 6831-6849.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. kumc.edu [kumc.edu]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
High-throughput screening of PROTAC libraries using "Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride"
Application Note: High-Throughput Screening of PROTAC Libraries using "Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride"
Introduction & Strategic Overview
The discovery of effective Proteolysis Targeting Chimeras (PROTACs) is often hindered by the "linkerology" bottleneck.[1] The efficacy of a PROTAC is not solely defined by the affinity of its ligands but by the precise spatial arrangement it induces between the E3 ubiquitin ligase and the Protein of Interest (POI).
Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride (henceforth referred to as Thal-PEG1-NH2 ) is a high-value, modular building block designed to accelerate this discovery process. It features:
-
Cereblon (CRBN) Ligand: A thalidomide derivative that recruits the CRBN E3 ligase complex.[2]
-
Short Linker (PEG1-C2): A constrained spacer that probes "close-contact" degradation zones, often critical for cooperativity in ternary complex formation.
-
Terminal Amine (-NH2): A reactive handle for rapid amide coupling to carboxyl-functionalized POI ligands (warheads).
This guide details a High-Throughput Screening (HTS) workflow. We move beyond single-compound synthesis to a parallelized "Direct-to-Biology" approach, where hundreds of PROTAC variants are synthesized in microplates and screened directly in cellular assays without intermediate purification.[3][4]
Mechanism of Action: The Ternary Complex
Success in PROTAC screening relies on the formation of a productive Ternary Complex (POI:PROTAC:E3). Unlike traditional inhibitors, PROTACs exhibit "event-driven" pharmacology.
Key Mechanistic Concepts for HTS:
-
Cooperativity: The linker (PEG1) must position the POI and E3 ligase such that protein-protein interactions are favorable (positive cooperativity) or at least neutral.
-
The Hook Effect: In HTS dose-response curves, high concentrations of PROTAC saturate both the E3 and POI independently, preventing ternary complex formation. This results in a bell-shaped curve, a hallmark of valid PROTAC behavior.
Figure 1: Mechanism of PROTAC-mediated degradation. The Thal-PEG1-NH2 moiety recruits the E3 ligase (Red), bridging it to the POI (Blue) to trigger ubiquitination (Green).
Protocol 1: Parallel Library Synthesis (96-Well Plate Format)
Objective: Synthesize a library of 96 distinct PROTACs by coupling Thal-PEG1-NH2 to a diverse set of carboxylic acid-containing Warheads.
Reagents:
-
Thal-PEG1-NH2 HCl: 10 mM stock in DMSO.
-
Warhead Library: 96 unique carboxylic acids (10 mM in DMSO).
-
Coupling Agents: HATU (0.5 M in DMF), DIPEA (Neat).
-
Solvent: Anhydrous DMF/DMSO.
Self-Validating Step: The use of the hydrochloride salt requires excess base (DIPEA) to liberate the free amine. Failure to add sufficient base will result in <5% yield.
Step-by-Step Workflow:
-
Plate Preparation: Use a chemically resistant polypropylene 96-well deep-well plate.
-
Warhead Dispensing: Add 10 µL of each Warhead (10 mM) to respective wells (0.1 µmol).
-
Activation:
-
Add 2.4 µL of HATU (0.5 M, 1.2 eq).
-
Add 1.0 µL of DIPEA (5.7 µmol, ~50 eq). Note: High DIPEA ensures neutralization of the HCl salt and efficient coupling.
-
Shake for 5 minutes at room temperature (RT).
-
-
Linker Addition: Add 10 µL of Thal-PEG1-NH2 (10 mM, 1.0 eq).
-
Reaction: Seal plate and shake at RT for 2 hours.
-
Quenching (Optional for Crude Screen): If screening directly, no workup is needed. If purifying, add water/acetonitrile.
-
Expert Tip: For "Direct-to-Biology," we assume ~80% conversion. The unreacted Warhead is usually an inhibitor (not a degrader), and unreacted Thalidomide is a weak competitor. Dilution to nanomolar screening concentrations minimizes interference.
-
Protocol 2: High-Throughput Degradation Screening (HiBiT Assay)
Objective: Quantify degradation of the POI using the Promega HiBiT lytic detection system. This is superior to Western Blot for HTS due to speed and quantitation.
Cell Model: HEK293 or HeLa cells with the POI endogenously tagged with HiBiT (11-amino acid peptide) via CRISPR-Cas9.
Experimental Setup:
| Parameter | Specification |
| Cell Density | 20,000 cells/well (96-well) or 5,000 cells/well (384-well) |
| Incubation Time | 6 to 24 hours (POI dependent) |
| Compound Range | 7-point dilution (e.g., 10 µM to 0.01 µM) |
| Controls | DMSO (0% degradation), Thalidomide (Competitor), Known Degrader (Pos) |
Workflow:
-
Cell Seeding: Plate HiBiT-knockin cells in white-walled tissue culture plates. Incubate overnight at 37°C/5% CO2.
-
Compound Transfer (D2B):
-
Take the crude reaction mixture from Protocol 1 .
-
Perform a serial dilution (1:1000 first step) into media to reach 10 µM starting concentration.
-
Add diluted compounds to cells.
-
-
Incubation: Incubate for the optimized degradation window (typically 18 hours).
-
Lytic Detection:
-
Add Nano-Glo® HiBiT Lytic Detection Reagent (containing LgBiT and substrate) equal to the culture volume (1:1 ratio).
-
Orbitally shake for 5 minutes.
-
-
Readout: Measure luminescence on a plate reader (e.g., GloMax, EnVision).
Self-Validating Logic:
-
Signal Stability: The HiBiT tag complements with LgBiT to form NanoBiT luciferase.[5][6] If the POI is degraded, luminescence decreases proportionally.
-
Viability Multiplexing: Always run a CellTiter-Glo assay in parallel or multiplexed to ensure signal loss is due to degradation, not cytotoxicity.
Data Analysis & Visualization
Key Metrics:
-
DC50: Concentration at which 50% of the maximum degradation is achieved.
-
Dmax: The maximum degradation percentage relative to DMSO control.
-
Hook Point: The concentration where degradation efficiency begins to decrease due to binary complex saturation.
Logic Flow for Analysis:
Figure 2: Decision tree for analyzing PROTAC screening data. High Dmax validates the Warhead-E3 pairing; the Hook effect confirms the mechanism.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield in Synthesis | Incomplete salt neutralization. | Increase DIPEA to 5.0 equivalents relative to Thal-PEG1-NH2 HCl. |
| Signal Loss in DMSO | Cell toxicity or dispensing error. | Check cell viability (CellTiter-Glo).[7] Ensure DMSO < 0.5% final. |
| No Degradation (Flat line) | Linker (PEG1) too short. | The PEG1-C2 linker is rigid. Switch to PEG3 or PEG5 analogs to relieve steric clash. |
| Bell-Curve Shifted Left | Potency too high or assay too long. | Reduce incubation time (e.g., 4h) to capture kinetics before saturation. |
References
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617. Link
-
Promega Corporation. "HiBiT Protein Tagging System for Targeted Protein Degradation." Promega Technologies. Link
-
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381. Link
-
Verma, R., et al. (2020). "Trap-and-neodegrade: a method for rapid, versatile and potent targeted protein degradation." Journal of Medicinal Chemistry. (Contextualizing the use of amine-functionalized E3 ligands). Link
-
MedChemExpress. "Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride Product Information." (Chemical Structure Verification). Link
Sources
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. promega.com [promega.com]
Troubleshooting & Optimization
Troubleshooting low yield in PROTAC synthesis with amine linkers
Status: Operational Topic: Troubleshooting Low Yield in Amine-Linked PROTAC Conjugation Ticket ID: CHEM-PROTAC-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Diagnostic Overview
PROTACs (Proteolysis Targeting Chimeras) defy the "Rule of 5." They are high molecular weight, heterobifunctional molecules. When synthesizing them using amine linkers, "low yield" is rarely a single issue; it is usually a compound effect of steric hindrance , electronic deactivation , and purification losses .
This guide addresses the specific challenges of conjugating an E3 ligase ligand (e.g., Thalidomide, VHL) to a Protein of Interest (POI) ligand via an amine-functionalized linker.
Visualizing the Failure Mode
Before changing reagents, identify where the yield is lost. Use the logic flow below.
Figure 1: Diagnostic decision tree for isolating the root cause of low yield in PROTAC conjugation.
Technical Support Modules
Module A: Amide Coupling Failures
The most common linkage involves reacting an amine-linker with a carboxylic acid on the ligand.
Q: My LCMS shows 80% unreacted starting material despite using EDCI/HOBt overnight. Why? A: Standard peptide coupling reagents often fail with PROTACs due to the extreme steric bulk of the two ligands. The "cone of steric hindrance" prevents the activated ester from approaching the amine.
Troubleshooting Steps:
-
Switch Coupling Reagents: Move from carbodiimides (EDCI) to uronium/phosphonium salts. HATU is the gold standard for difficult couplings, but COMU often provides easier removal of byproducts.
-
Pre-activation is Critical: Do not mix everything at once. Allow the acid and coupling reagent to react for 5–10 minutes before adding the amine.
-
Solvent System: DMF is standard, but NMP (N-methyl-2-pyrrolidone) can solubilize aggregates that prevent reaction.
Comparative Reagent Performance for PROTACs:
| Reagent | Reactivity | Epimerization Risk | Recommended Use Case |
| EDCI/HOBt | Low | Low | Simple, unhindered linkers only. |
| HATU | Very High | Moderate | Sterically hindered amines (VHL ligands). |
| T3P | High | Very Low | Low solubility substrates; easy workup (water soluble byproducts). |
| PyBOP | High | Low | When byproducts of HATU are hard to remove. |
Module B: Reductive Amination Issues
Connecting an amine linker to an aldehyde-functionalized ligand.
Q: I see the imine intermediate, but it won't reduce to the final amine. Or, I get over-alkylation. A: This is a pH and reducing agent mismatch.
The Fix:
-
The "Goldilocks" pH: Reductive amination requires a pH of 5–6 to protonate the imine (facilitating reduction) without deactivating the amine nucleophile. If using an HCl salt of the amine, add exactly 1 equivalent of TEA. If using a free base, add a catalytic amount of Acetic Acid.
-
Reagent Selection:
-
Sodium Cyanoborohydride (NaCNBH3): Classic, but toxic. Slow.
-
Sodium Triacetoxyborohydride (STAB):Preferred. It is less basic and reduces aldehydes much slower than imines, preventing side reactions.
-
-
Stepwise vs. One-Pot: If yield is low, perform the reaction in two steps. Form the imine first (add dehydrating agent like MgSO4), filter, then add the reducing agent.
Module C: The "Invisible" Loss (Purification)
PROTACs are amphiphilic and notoriously difficult to purify.
Q: The reaction looked great on LCMS (50%+ conversion), but after Prep-HPLC, I recovered <5%. Where did it go? A: You likely lost it to "Column Trapping" or "Precipitation."
Root Causes & Solutions:
-
Solubility Crash: PROTACs often precipitate when the organic modifier (Acetonitrile) is removed from HPLC fractions.
-
Protocol Adjustment: Lyophilize fractions directly; do not attempt to rotovap off the solvent first unless you are sure of solubility.
-
-
Stationary Phase Interaction: Standard C18 columns can irreversibly bind highly lipophilic PROTACs.
-
Protocol Adjustment: Switch to a C4 or Phenyl-Hexyl column . These have lower hydrophobicity and allow easier elution of greasy molecules.
-
-
Glassware Adsorption: At mg scales, PROTACs stick to glass. Use silanized glass or polypropylene tubes for fraction collection.
Validated Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling (HATU Method)
Use this for sterically hindered VHL or Cereblon ligands.
Reagents:
-
Carboxylic Acid Ligand (1.0 equiv)
-
Amine-Linker-Ligand (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (Concentration: 0.2 M - Note: High conc is vital)
Step-by-Step:
-
Dissolve the Carboxylic Acid Ligand in anhydrous DMF in a dried vial.
-
Add HATU (1.2 equiv) and DIPEA (1.5 equiv).
-
Stir at Room Temperature (RT) for 15 minutes (Activation Phase). Color change to yellow/orange is normal.
-
In a separate vial, dissolve the Amine-Linker-Ligand in minimal DMF with the remaining DIPEA (1.5 equiv).
-
Add the Amine solution dropwise to the activated acid.
-
Flush with Nitrogen/Argon, cap, and stir.
-
Checkpoint: Check LCMS at 1 hour. If <10% conversion, heat to 40°C.
-
Quench: Add 10% citric acid solution (if acid stable) or water to precipitate the product.
Protocol 2: Optimized Reductive Amination (STAB Method)
Reagents:
-
Aldehyde Ligand (1.0 equiv)
-
Amine Linker (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (2.0 equiv)
-
Acetic Acid (Cat. 1-2 drops)
-
DCE (1,2-Dichloroethane) or DCM
Step-by-Step:
-
Dissolve Aldehyde and Amine in DCE (0.1 M).
-
Add Acetic Acid. Stir for 30 mins to allow imine equilibrium.
-
Add STAB in one portion.
-
Stir vigorously at RT for 4–16 hours.
-
Quench: Add Saturated NaHCO3 (aqueous).
-
Extraction: Extract with DCM (x3). Note: PROTACs may form emulsions; use brine to break them.
Strategic Synthesis Workflow
When linear synthesis fails (building the linker onto one ligand step-by-step), switch to a Convergent Strategy .
Figure 2: Convergent synthesis strategy. Purifying the intermediate (Ligand A-Linker) ensures the final difficult coupling uses pure starting material, reducing side-reaction complexity.
References
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. [Link]
-
Maniaci, C., & Ciulli, A. (2019). Bifunctional Protac Molecules for Selective Protein Degradation. Current Opinion in Chemical Biology. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition. [Link]
Technical Support Center: Solubility & Stability Guide for Thalidomide-NH-amido-PEG1-C2-NH2 Conjugates
Welcome to the Advanced Application Support Center. Subject: Troubleshooting Solubility & Stability for PROTACs utilizing Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride. Ticket ID: PROTAC-SOL-001 Responder: Senior Application Scientist, Chemical Biology Division.
Executive Summary: The "Brick Dust" Challenge
You are likely encountering issues because Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride (CAS: 2983036-29-7) presents a deceptive physicochemical profile. While the linker-ligand building block is supplied as a water-soluble hydrochloride salt, the final PROTAC construct often defies solubility predictions.
The core issue is the PEG1 (short linker) paradox . Unlike longer PEG chains (PEG3-5) that act as "solubility antennas," a PEG1 linker is too short to shield the hydrophobic surface area of the Thalidomide moiety and your target warhead. When these two hydrophobic domains are brought into close proximity (high planarity), the lattice energy increases, resulting in a "brick dust" solid that resists dissolution in aqueous media and precipitates in DMSO stocks.
This guide provides a root-cause analysis and validated protocols to overcome these hurdles.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My PROTAC precipitates immediately upon dilution into cell culture media. How do I fix this?
Diagnosis: This is a "Kinetic Solubility" failure. The compound is crashing out because the local concentration at the injection site (pipette tip) exceeds the amorphous solubility limit before mixing occurs.
The Fix: The "Pre-Dilution" Sandwich Method Do not pipette 100% DMSO stock directly into media. Use an intermediate solvent step.
-
Prepare a 100x Intermediate: Dilute your DMSO stock (e.g., 10 mM) 1:10 into a surfactant-rich solvent.
-
Recommended:Solutol HS 15 (20%) or Kremophor EL .
-
-
Slow Addition: Add this intermediate to your media while vortexing.
-
Final Formulation:
-
Standard: 0.1% DMSO (Risk of precipitation: High)
-
Optimized: 0.1% DMSO + 0.05% Tween-80 (Risk: Low)
-
Q2: The building block itself (Thalidomide-NH-amido-PEG1-C2-NH2 HCl) is turning yellow/degrading in solution. Why?
Diagnosis: You are likely observing Glutarimide Hydrolysis . The thalidomide glutarimide ring is chemically unstable at pH > 7.0. If you dissolved the HCl salt in a buffer or a basic organic solvent (like DMF with DIPEA) and left it standing, the ring opens, rendering the compound inactive for Cereblon binding.
The Fix:
-
Storage: Store DMSO stocks at -80°C.
-
Synthesis: When coupling this amine to your warhead, add the base (DIPEA/TEA) last and keep the reaction time under 4 hours if possible.
-
Purification: Avoid high pH mobile phases. Use 0.1% Formic Acid or TFA in your HPLC water/acetonitrile gradients.
Q3: Why is the PEG1 linker causing more solubility issues than my PEG3 analogs?
Diagnosis: Intramolecular Stacking.
With a PEG1 (2-unit) spacer, the Thalidomide moiety and your Target Ligand are forced into close proximity. If both are aromatic/flat, they can form an intramolecular
Part 2: Decision Logic & Workflows
Workflow 1: Solubility Troubleshooting Decision Tree
Figure 1: Decision tree for isolating the root cause of solubility failure. Note that persistent precipitation at low concentrations (<1 µM) often indicates a structural flaw requiring chemical redesign.
Workflow 2: The Hydrolysis Trap (Stability)
Figure 2: Stability pathway. The glutarimide ring is the "Achilles' heel" of this building block. Avoid basic aqueous buffers for storage.
Part 3: Optimized Experimental Protocols
Protocol A: Kinetic Solubility Assay (The "Real-World" Test)
Do not rely on thermodynamic solubility (equilibrium). In biology, you need to know if it stays soluble for the 24-48h duration of the assay.
| Step | Action | Technical Note |
| 1 | Prepare Stock | Dissolve PROTAC in DMSO to 10 mM. Sonicate for 5 mins at 35°C. |
| 2 | Pre-read | Measure Absorbance (UV 250-400nm) of the stock to confirm concentration. |
| 3 | Spike | Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a UV-transparent plate. |
| 4 | Incubate | Shake at 500 rpm for 2 hours at room temperature. |
| 5 | Read & Filter | Measure OD. Then filter (0.45 µm) or centrifuge (3000g). Measure OD of supernatant. |
| 6 | Calculate | Solubility Fraction = (OD_supernatant / OD_total) * 100 |
Success Criteria: If Solubility Fraction < 80%, you must use a formulation additive (see Table 1).
Protocol B: Formulation for Animal Studies (IP/IV)
Thalidomide-PEG1 conjugates are notoriously difficult to formulate for in vivo use.
Table 1: Recommended Formulation Vehicles
| Vehicle System | Composition | Application |
| Standard | 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline | General IP/IV injection. |
| Enhanced | 5% DMSO / 10% Solutol HS 15 / 85% Saline | For compounds that crash out in PEG300. |
| Cyclodextrin | 10% HP-β-CD in Water (pH 4.5) | Best for Thalidomide stability. The acidic pH protects the glutarimide ring. |
Part 4: Chemical Modification (When Formulation Fails)
If the PEG1 linker (Thalidomide-NH-amido-PEG1-C2-NH2) yields a PROTAC with <1 µM solubility despite formulation efforts, you have reached a chemical dead end . The "brick dust" energy is too high.
Recommended Structural Swaps:
-
Extend the Linker: Switch to Thalidomide-PEG3-NH2 . The extra oxygen atoms increase hydration.
-
Rigidify: Switch to a Piperazine-based linker . This breaks the planarity and prevents stacking.
-
Change the Anchor: If the target warhead is also aromatic, switch the E3 ligand from Thalidomide to VHL (which is more soluble and 3D-shaped), though this changes the biological profile.
References
-
MedChemExpress (MCE). Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride Product Datasheet. Accessed 2024.[1] Link
-
Goracci, L., et al. (2022). "Designing Soluble PROTACs: Strategies and Preliminary Guidelines." Journal of Medicinal Chemistry. (Discusses the impact of linker length and intramolecular stacking on PROTAC solubility). Link
-
Chamberlain, P.P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. (Structural basis for Thalidomide hydrophobicity and binding). Link
-
Klein, V.G., et al. (2020). "Understanding and Improving the Solubility of PROTAC Degraders." ACS Medicinal Chemistry Letters. Link
Sources
Enhancing ternary complex stability with linker modifications
Topic: Enhancing Ternary Complex Stability via Linker Optimization
Status: Active Operator: Senior Application Scientist Ticket ID: TPD-LNK-OPT-001
Mission Statement
Welcome to the TPD Technical Support Center. This guide addresses the "black box" of PROTAC design: the linker. While often treated as a passive connector, the linker is a critical determinant of the thermodynamic and kinetic stability of the ternary complex (POI:PROTAC:E3). This guide provides troubleshooting workflows to diagnose instability and engineering protocols to induce positive cooperativity.
Module 1: Diagnostic Framework & Triage
Current Issue: My PROTAC shows high affinity for both the E3 ligase and the Protein of Interest (POI) in binary assays, but degradation potency (
Q1: Why does high binary affinity not translate to degradation?
Diagnosis: You are likely facing a Ternary Complex Stability Deficit .
High binary affinity (
The Metric that Matters: Cooperativity (
- (Positive Cooperativity): The linker facilitates new protein-protein interactions (PPIs) between the E3 and POI. This is the gold standard for stable complexes.
- (Negative Cooperativity): The linker creates steric hindrance or unfavorable conformation, destabilizing the complex.
Root Cause Analysis Diagram The following workflow illustrates the decision logic for diagnosing linker failure.
Figure 1: Diagnostic decision tree for isolating ternary complex instability versus kinetic limitations.
Module 2: Linker Engineering & Chemistry
Current Issue: I have identified negative cooperativity. How do I modify the linker to fix it?
Q2: Should I just make the linker longer?
Technical Insight: Not necessarily.
While increasing length can resolve steric clashes (the "reach" problem), it introduces an entropic penalty . A long, flexible PEG chain has high conformational freedom in solution. Freezing this chain into a specific conformation within the ternary complex costs significant entropy (
The Solution: Linker Rigidification To enhance stability, you must reduce the entropic cost of binding by "pre-organizing" the linker.
| Linker Strategy | Chemical Motifs | Mechanism of Action | When to Use |
| Linear/Flexible | PEG, Alkyl chains | Maximizes "reach" and solubility. | Initial screening; when E3/POI binding sites are buried. |
| Rigid/Constrained | Piperazines, Piperidines, Alkynes, Bicyclo[1.1.1]pentane | Reduces conformational degrees of freedom (pre-organization). | To improve |
| Electronic Tuning | Fluorine substitution, Heterocycles | Alters solvation shell and intramolecular H-bonds. | To fine-tune permeability and solubility without changing length. |
Q3: How do I optimize the "Exit Vector"?
The exit vector is the trajectory of the linker leaving the ligand. An improper vector forces the linker to bend acutely, destabilizing the complex.
-
Action: Use crystal structures or docking models (e.g., Rosetta, Schrödinger) to visualize the E3-POI interface.
-
Goal: Select an attachment point that points towards the solvent interface where the partner protein is predicted to bind.
Module 3: Experimental Validation Protocols
Current Issue: I need a robust assay to quantify the stability improvements from my linker modifications.
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is superior to TR-FRET for this purpose because it measures real-time kinetics (
Methodology: The "Inverted" Setup Standard immobilization of the POI often fails due to surface heterogeneity. We recommend immobilizing the E3 ligase or using a capture method (e.g., Streptavidin-Biotin).
Step-by-Step Workflow:
-
Immobilization: Capture Biotinylated-E3 Ligase on a Streptavidin (SA) chip. Target ~100-200 RU (Response Units) to avoid mass transport limitations.
-
Binary Check: Inject PROTAC alone (concentration series) to determine
for the E3. -
Saturation Step: Inject PROTAC at a concentration of
to saturate the E3 ligase binding sites. Maintain this concentration in the running buffer for the next step. -
Ternary Injection: Inject the POI (concentration series) in the presence of the saturating PROTAC.
-
Analysis: The resulting sensorgram reflects the binding of POI to the E3-PROTAC complex. Calculate
and the half-life ( ).
Visualizing the Equilibrium The diagram below details the thermodynamic cycle you are manipulating.
Figure 2: Thermodynamic cycle of ternary complex formation. The SPR protocol focuses on the transition from Binary_E3 to Ternary.
Module 4: Advanced Troubleshooting (FAQs)
Q4: My SPR sensorgram shows a "super-stoichiometric" binding signal. What is happening?
Cause: This is often due to non-specific binding or aggregation of the POI on the chip surface, triggered by the linker's hydrophobicity. Fix:
-
Add 0.05% Tween-20 or P20 to the running buffer.
-
Run a "reference channel" with E3 ligase but without PROTAC to subtract non-specific POI-E3 interactions.
Q5: Can I use AlphaLISA instead of SPR?
Caveat: AlphaLISA is prone to the Hook Effect (signal drop at high concentrations). While useful for high-throughput screening, it does not provide kinetic data (
-
Guidance: Use AlphaLISA for initial linker library screening. Use SPR to validate the top 5 hits for residence time. Long residence time correlates better with degradation efficiency than thermodynamic affinity alone [1].
References
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. [Link]
-
Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency. ACS Chemical Biology, 14(7), 1614–1622. [Link]
-
Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15(7), 672–680. (Example of rigid linker design). [Link]
Technical Support Center: Optimizing Amide Coupling Reactions with Thalidomide-NH-amido-PEG1-C2-NH2 Hydrochloride
Welcome to the technical support center for "Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride." This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of amide coupling reactions involving this specific E3 ligase ligand-linker conjugate. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust, reproducible, and high-yielding synthetic outcomes.
I. Understanding the Reagent: A PROTAC Building Block
"Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride" is a bifunctional molecule integral to the modular synthesis of PROTACs.[1] It consists of:
-
A Thalidomide Moiety: This serves as the ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]
-
A PEG1 Linker: A short polyethylene glycol spacer that provides flexibility and can influence the solubility and cell permeability of the final PROTAC.[1][4]
-
A Terminal Primary Amine (-NH2): This is the reactive handle for coupling to an activated carboxylic acid on your protein of interest (POI) ligand or another linker component.
The hydrochloride salt form enhances the stability and solubility of the free amine. However, this salt must be neutralized in situ with a non-nucleophilic base during the coupling reaction to liberate the reactive primary amine.
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this linker.
Q1: What is the optimal pH for the coupling reaction?
The optimal pH is a balancing act. The terminal amine of the linker needs to be deprotonated to be nucleophilic, which favors a more alkaline pH. However, the activated carboxylic acid (e.g., an NHS ester) is susceptible to hydrolysis at high pH.[5] Therefore, the reaction is typically carried out in a pH range of 7.2 to 8.5.[2] A pH of around 8.0-8.5 is often a good starting point for efficient amidation while minimizing hydrolysis of the activated ester.
Q2: Which coupling reagents are recommended for this linker?
Several classes of coupling reagents can be effective. The choice often depends on the complexity of your substrates and the desired reaction conditions.
-
Carbodiimides (e.g., EDC with NHS): This is a common and cost-effective method. EDC activates the carboxylic acid, which is then trapped by NHS to form a more stable, amine-reactive NHS ester.[2][6] This two-step, one-pot process is robust for many applications.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient coupling reagents, particularly for sterically hindered substrates or when rapid reaction times are desired.[7] They require a non-nucleophilic base like diisopropylethylamine (DIPEA) for activation.[7][8] HATU is generally considered more reactive than HBTU due to the formation of a more reactive OAt-active ester.
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are also very efficient activators. A key advantage is that they do not have the potential side reaction of guanidinylation of the primary amine that can sometimes occur with uronium reagents.
Q3: What is the role of a base in the reaction, and which one should I choose?
A base is crucial for two reasons:
-
To neutralize the hydrochloride salt of the thalidomide linker, freeing the primary amine for reaction.
-
For coupling reagents like HATU and HBTU, a base is required to facilitate the activation of the carboxylic acid.[9]
The best choice is a non-nucleophilic, sterically hindered amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) . DIPEA is often preferred as it is less likely to cause side reactions. Avoid using primary or secondary amine bases as they will compete in the coupling reaction.
Q4: How can I monitor the progress of my coupling reaction?
The most reliable method for monitoring the reaction is Liquid Chromatography-Mass Spectrometry (LC-MS) . By taking small aliquots from the reaction mixture over time, you can track the disappearance of your starting materials and the appearance of the desired product peak with its corresponding mass. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used if your starting materials and product have distinct retention times and chromophores.[10][11]
Q5: My final PROTAC is difficult to purify. What are some common strategies?
The PEG linker, while beneficial for solubility, can make purification challenging.[12] Reverse-phase HPLC (RP-HPLC) is typically the most effective method for purifying PROTACs.[13]
-
Column Choice: A C18 column is a good starting point.
-
Mobile Phases: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.
-
Detection: UV detection at a wavelength where your ligands absorb, coupled with mass spectrometry or a charged aerosol detector (CAD), can be very effective for identifying and collecting the correct fractions.[14]
III. Troubleshooting Guide
Even with optimized protocols, challenges can arise. The following table provides a systematic approach to troubleshooting common issues.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (verified by LC-MS) | 1. Inefficient Carboxylic Acid Activation: The coupling reagent may be old, hydrolyzed, or used in insufficient quantity. | 1. Use fresh, high-purity coupling reagents. Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 eq). For HATU/HBTU, pre-activate the carboxylic acid with the reagent and base for 5-10 minutes before adding the thalidomide linker.[15] |
| 2. Amine is Not Deprotonated: Insufficient base was added to neutralize the hydrochloride salt. | 2. Ensure at least 1 equivalent of base is added to neutralize the HCl salt, plus the amount required for the coupling chemistry (e.g., 2-3 equivalents for HATU). | |
| 3. Hydrolysis of Activated Ester: Reaction pH is too high, or the reaction was exposed to water for too long. | 3. Maintain the reaction pH between 7.2 and 8.5. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple Peaks in LC-MS, Low Yield of Desired Product | 1. Side Reactions: Guanidinylation of the amine (with HBTU/HATU) or side reactions involving other functional groups on your POI ligand. | 1. If guanidinylation is suspected, switch to a phosphonium-based reagent like PyBOP. Ensure any reactive functional groups on your POI ligand are appropriately protected. |
| 2. Degradation of Thalidomide Moiety: The thalidomide glutarimide ring can be susceptible to hydrolysis under strongly basic or acidic conditions.[16] | 2. Avoid harsh pH conditions during reaction and work-up. Use a mild base like DIPEA. | |
| Difficulty in Purifying the Final Product | 1. Poor Solubility: The final PROTAC may have poor solubility in the purification solvents. | 1. The PEG linker generally improves solubility.[1] However, if issues persist, consider adding a small amount of DMSO or DMF to your sample before injection onto the HPLC. |
| 2. Product Loss During Work-up: The PEGylated product may be partially soluble in the aqueous phase during extraction. | 2. Minimize aqueous washes. If an extraction is necessary, saturate the aqueous layer with NaCl to reduce the solubility of the product. Consider a direct purification of the crude reaction mixture by RP-HPLC. | |
| Starting Material (Thalidomide Linker) is Insoluble | 1. Solvent Choice: The linker may not be fully soluble in the chosen reaction solvent. | 1. This linker is generally soluble in polar aprotic solvents like DMF or DMSO. Ensure the solvent is anhydrous. Gentle warming can aid dissolution. |
IV. Experimental Protocols & Workflows
Protocol 1: General Amide Coupling using HATU
This protocol outlines a standard procedure for coupling the thalidomide linker to a carboxylic acid-functionalized POI ligand.
Materials:
-
Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride
-
Carboxylic acid-functionalized POI ligand
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Preparation: In a clean, dry vial under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Activation: To the solution from Step 1, add HATU (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq). Stir the mixture at room temperature for 5-10 minutes. This "pre-activation" step is crucial for forming the reactive OAt-ester.[17]
-
Amine Addition: In a separate vial, dissolve "Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride" (1.0 - 1.1 eq) in anhydrous DMF. Add this solution to the activated mixture from Step 2.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS every 1-2 hours until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash with a mild aqueous solution (e.g., 5% LiCl or saturated ammonium chloride) to remove DMF and excess reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient with 0.1% TFA.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of a PROTAC using the thalidomide linker.
Caption: PROTAC Synthesis and Purification Workflow.
Reaction Mechanism: HATU-Mediated Amide Coupling
Understanding the mechanism highlights the critical role of each reagent.
Caption: Simplified HATU Coupling Mechanism.
V. Concluding Remarks
The successful synthesis of PROTACs using "Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride" hinges on a solid understanding of amide coupling chemistry and a systematic approach to optimization and troubleshooting. By carefully selecting your coupling reagents, controlling the reaction pH, and employing appropriate analytical techniques for monitoring and purification, you can confidently and efficiently construct these powerful molecules for targeted protein degradation. This guide serves as a starting point; meticulous experimental planning and execution remain the cornerstones of successful chemical synthesis.
References
- BroadPharm. (2022). Protocol for PEG Acid Reagents.
- Sigma-Aldrich. Coupling Protocol for Primary Amine of a Ligand.
- New England Biolabs. Reaction Conditions for Chemical Coupling (S9237).
- Reddit r/Chempros. (2023). HATU/PyBOP coupling procedure question.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Creative Biogene. (2023). Optimizing Peptide Coupling: Key Techniques.
- ACS Publications. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.
- Waters. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
- ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- National Institutes of Health. (2023). A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening.
- Wikipedia. Thalidomide.
- Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- YouTube. (2024).
- BenchChem. Troubleshooting low yield in PROTAC synthesis using PEG linkers.
- ResearchGate.
- Wikipedia. HATU.
- ACS Publications. (2023).
- National Center for Biotechnology Information. (2020).
- ResearchGate. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | Request PDF.
- National Center for Biotechnology Information. Management of Thalidomide Toxicity.
- Semantic Scholar. (2022).
- University of Helsinki.
- Poster Board #490. Method for the rapid library synthesis of CRBN binders.
- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
- YouTube. (2024). HATU Coupling in Water Feasible?
- Chromatography Today. (2018). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Drugs.com. (2025). Thalidomide Side Effects: Common, Severe, Long Term.
- National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review.
- National Center for Biotechnology Information.
- YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- ACS Publications. Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry.
- Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis.
- Biopharma Group.
- ResearchGate. (2025). Tactics and Strategies for the Synthesis of Cereblon Ligands.
- PubMed.
- RSC Publishing. Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances.
- RSC Publishing. (2023). Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design.
- The Biochemist. (2021).
- Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- World Journal of Biology Pharmacy and Health Sciences. (2024). An in-depth review of thalidomide's basic moieties.
- Precise PEG. Linkers in PROTACs.
- National Center for Biotechnology Information. (2021).
- ACS Omega. (2023).
- ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Chromatography Today. (2018).
Sources
- 1. biochempeg.com [biochempeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. d-nb.info [d-nb.info]
- 9. bachem.com [bachem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hplc.eu [hplc.eu]
- 14. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. wjbphs.com [wjbphs.com]
- 17. HATU - Wikipedia [en.wikipedia.org]
Validation & Comparative
Definitive Guide: Kinetic Characterization of Ternary Complexes Using Surface Plasmon Resonance (SPR)
Executive Summary: Beyond Affinity
In the era of Targeted Protein Degradation (TPD) and molecular glues, the binary binding model (
While thermodynamic parameters (
This guide benchmarks SPR against alternative methodologies and provides a field-validated protocol for quantifying the Cooperativity Factor (
Technology Benchmark: SPR vs. The Alternatives
As an Application Scientist, I often see researchers default to BLI for throughput or ITC for stoichiometry. However, for ternary kinetics, SPR remains the gold standard due to its superior microfluidics and sensitivity to low-molecular-weight (LMW) ligands.
Comparative Analysis Matrix
| Feature | SPR (Biacore/Sierra) | BLI (Octet) | ITC (MicroCal) | TR-FRET |
| Primary Output | Real-time Kinetics ( | Kinetics (approx), Affinity | Thermodynamics ( | Endpoint Affinity ( |
| Ternary Capability | High. "Coinject" loops allow sequential binding analysis in one cycle. | Medium. "Dip and Read" works, but rapid dissociation phases are often lost in the wash step. | Low. Can confirm complex formation but cannot resolve | Medium. Good for HTS, but prone to "Hook Effect" artifacts; no kinetic resolution. |
| Sensitivity | High (can detect LMW linkers ~300 Da). | Moderate (struggles with small signal changes of LMW drugs). | Low (requires high concentrations). | High (fluorescence based). |
| Sample Consumption | Low (< 10 µg protein). | Medium. | High (mg quantities required). | Very Low. |
| Data Integrity | Excellent. Flow-based system minimizes mass transport limitations. | Good. But "unstirred layer" artifacts can skew fast kinetics. | Excellent for stoichiometry. | Variable. Dependent on fluorophore labeling positions. |
Verdict: Use TR-FRET for primary screening. Use ITC to validate stoichiometry. Use SPR to drive Structure-Activity Relationship (SAR) optimization of the linker.
The Physics of Cooperativity ( )
In a ternary system (Protein A - Ligand - Protein B), the ligand may bind Protein A with higher affinity in the presence of Protein B than alone. This is positive cooperativity .
The Cooperativity Factor (
- : Positive cooperativity (The complex is more stable than the sum of its parts).
- : Non-cooperative (Independent binding).
- : Negative cooperativity (Steric clash or conformational hindrance).
Why SPR? SPR measures
Validated Protocol: The "ABA" Injection Cycle
The most robust method for TPD kinetics is the "Coinject" or "ABA" cycle. This avoids the need to premix samples, which can shift equilibrium before measurement.
Experimental Design (The "Reversed" Setup)
Standard approach for PROTACs:
-
Ligand A (Immobilized): E3 Ligase (e.g., VHL or CRBN).
-
Reasoning: E3 ligases are often more stable on the chip surface than the target protein.
-
-
Analyte 1 (First Injection): The PROTAC molecule.
-
Analyte 2 (Second Injection): The Target Protein (POI).
Step-by-Step Workflow
Phase 1: Surface Preparation
-
Chip Selection: Series S Sensor Chip CM5 (carboxymethyl dextran).
-
Immobilization: Amine coupling of the E3 Ligase to ~1000 RU.
-
Critical: Keep density low (< 500 RU) if measuring very fast kinetics to avoid Mass Transport Limitation (MTL), but high enough to see the binding of the small PROTAC.
-
-
Reference Channel: Activated and blocked (Mock) surface.
Phase 2: The "Coinject" Cycle (Automated)
Program the instrument (e.g., Biacore T200/8K) with the following logic:
-
Injection 1 (PROTAC):
-
Inject PROTAC at saturating concentration (typically
). -
Goal: Saturate all E3 binding sites. The response reaches a steady state (
). -
Contact Time: 60 seconds.
-
-
Injection 2 (Target Protein - Immediately follows Inj 1):
-
Inject Target Protein (concentration series) while maintaining PROTAC concentration.
-
Note: The running buffer for this injection must contain the PROTAC to prevent dissociation of the binary complex during the ternary phase.
-
Contact Time: 120–180 seconds (allow curvature for
fitting).
-
-
Dissociation:
-
Switch to running buffer (no protein, no PROTAC). Monitor dissociation of the ternary complex.
-
-
Regeneration:
-
Typically Glycine pH 2.0 or 3.0 to strip the PROTAC/Target complex from the E3 ligase.
-
Phase 3: Data Analysis
-
Zeroing: Double reference subtraction (Reference channel subtraction + Buffer blank subtraction).
-
Fitting:
-
Fit Injection 1 to a 1:1 Binding Model (to confirm binary PROTAC binding).
-
Fit Injection 2 to a 1:1 Binding Model (treating the [E3-PROTAC] complex as the "Ligand" and the Target as the "Analyte").
-
-
Calculation: Derive
, , and for the ternary step.
Visualizing the Workflow
Diagram 1: The "Coinject" Kinetic Workflow
This diagram illustrates the sequential fluidics logic required to isolate ternary kinetics.
Caption: The "Coinject" methodology ensures the binary complex is stable before the target protein is introduced, allowing precise measurement of ternary kinetics.
Diagram 2: Cooperativity Logic Tree
How to interpret your
Caption: Interpreting the Cooperativity Factor (
Troubleshooting & Expert Tips
-
The Hook Effect (Prozone):
-
Symptom: At high concentrations of the ternary partner, the SPR signal decreases rather than saturates.
-
Cause: Formation of non-productive binary complexes in solution (Target saturated by PROTAC in solution, preventing binding to surface E3).
-
Fix: Keep the Target concentration below the
of the PROTAC-Target binary interaction, or ensure PROTAC concentration in the running buffer is carefully optimized.
-
-
Solvent Correction:
-
PROTACs are often dissolved in DMSO. Ensure your running buffer and samples are matched to within 0.1% DMSO. Use the instrument's "Solvent Correction" cycle to negate bulk refractive index shifts.
-
-
Stoichiometry Check:
-
If
is significantly lower than expected (Theoretical ), your PROTAC may be aggregating or your surface E3 may be inactive.
-
References
-
Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology, 13, 514–521. Link
-
Roy, M. J., et al. (2019). "SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency." ACS Chemical Biology, 14(3), 337-348. Link
-
Cytiva (Biacore). "Insight: Characterization of bifunctional molecules." Cytiva Application Guide. Link
-
Pike, A. C. W., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today, 25(10), 1793-1800. Link
Comparative Guide: Thalidomide-NH-amido-PEG1-C2-NH2 vs. VHL-Based Linkers in PROTAC Design
Executive Summary
This guide evaluates the utility of Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride (a Cereblon-recruiting E3 ligase-linker conjugate) against standard Von Hippel-Lindau (VHL) -based systems.
The Verdict: The Thalidomide-based construct is the superior choice for cellular permeability and low molecular weight applications, particularly when targeting proteins where rapid synthesis and "Rule of 5" compliance are critical. However, VHL-based systems remain the gold standard for target specificity when the degradation of neosubstrates (IKZF1/3) must be strictly avoided.
Part 1: Chemical Architecture & Mechanism
The Molecule: Thalidomide-NH-amido-PEG1-C2-NH2
This molecule represents a "pre-assembled" PROTAC building block. It eliminates the need to separately synthesize the E3 ligand and the linker.
-
E3 Ligand: Thalidomide (binds CRBN).
-
Linker: PEG1 (Short, hydrophilic spacer).
-
Conjugation Handle: Primary Amine (-NH2) (Reacts with Carboxylic Acids).
-
Significance of PEG1: The short linker length restricts the spatial freedom of the ternary complex, often enforcing positive cooperativity between the E3 ligase and the Protein of Interest (POI).
The Alternative: VHL-Based Linkers
VHL systems typically utilize the VH032 ligand. While highly specific, VH032 is significantly bulkier and more hydrophobic than thalidomide, often requiring longer PEG chains (PEG3-PEG5) to achieve solubility and proper orientation.
Mechanism of Action: Ternary Complex Formation
The efficiency of a PROTAC is dictated by the stability of the Target:PROTAC:E3 ternary complex.
Figure 1: The PROTAC Mechanism. The stability of the central 'Ternary Complex' is heavily influenced by the linker length (PEG1 vs. longer VHL linkers).
Part 2: Physicochemical & Performance Comparison
The choice between a Thalidomide-based short linker and a VHL system fundamentally alters the "drug-likeness" of your final PROTAC.
Comparative Data Matrix
| Feature | Thalidomide-NH-amido-PEG1-C2-NH2 | VHL-Based Linkers (Standard VH032-PEG) | Impact on Development |
| Molecular Weight | Low (~350-400 Da) | High (~600-800 Da) | Thalidomide PROTACs are more likely to penetrate cell membranes. |
| Linker Type | Short (PEG1) | Variable (Often PEG3+) | Short linkers require precise geometry; longer linkers offer flexibility but entropy penalties. |
| Selectivity | Moderate (Degrades IKZF1/3) | High (Clean profile) | Use VHL if your assay is sensitive to immunomodulatory off-targets. |
| Solubility | Moderate to High | Low to Moderate | VHL ligands are inherently more hydrophobic; Thalidomide is more polar. |
| Tissue Expression | Ubiquitous | Ubiquitous | Both are widely expressed, but levels vary by tissue type. |
The "Hook Effect" & Linker Length
The Thalidomide-PEG1 construct utilizes a very short linker.
-
Advantage: If the POI and CRBN binding pockets are compatible, a short linker "locks" the proteins together, maximizing Cooperativity (
) . This creates a stable complex that degrades protein efficiently at lower concentrations. -
Risk: If the pockets are too far apart, the short PEG1 linker will fail to bridge the gap, resulting in zero degradation. VHL linkers, often longer, are more "forgiving" but less efficient per molecule.
Part 3: Experimental Protocol (Synthesis)
Objective: Conjugate Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride to a POI ligand containing a carboxylic acid.
Prerequisites:
-
POI Ligand with free -COOH.
-
Thalidomide-NH-amido-PEG1-C2-NH2 HCl.
-
Coupling Agents: HATU or EDC/NHS.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF or DMSO (Anhydrous).
Step-by-Step Workflow
-
Activation:
-
Dissolve POI Ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir at Room Temperature (RT) for 15 minutes to activate the acid.
-
-
Conjugation:
-
Add Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride (1.0 - 1.2 eq) directly to the reaction mixture.
-
Note: The extra equivalent of DIPEA neutralizes the HCl salt, freeing the amine.
-
-
Reaction:
-
Stir at RT for 2–16 hours. Monitor via LC-MS (Look for mass shift:
).
-
-
Purification:
-
Dilute with water/acetonitrile.
-
Purify via Preparative HPLC (Reverse Phase C18).
-
Lyophilize to obtain the final PROTAC powder.
-
Synthesis Logic Diagram
Figure 2: Amide coupling workflow for generating Thalidomide-based PROTACs.
Part 4: Decision Matrix - When to Use Which?
Choose Thalidomide-NH-amido-PEG1-C2-NH2 if:
-
Permeability is Critical: Your POI ligand is already large (>500 Da). Adding a VHL linker would violate Lipinski's rules entirely.
-
Rapid Screening: You need a "plug-and-play" amine to quickly test a library of acids.
-
Cooperativity is Suspected: You believe the POI and E3 ligase can sit close together (short PEG1 linker).
Choose VHL-Based Linkers if:
-
Clean Background Required: You are studying immune cells and cannot tolerate the degradation of IKZF1 (Ikaros) or IKZF3 (Aiolos), which Thalidomide naturally targets.
-
Steric Clash: The binding pocket of your POI is deep, requiring a long, flexible tether to reach the surface.
-
CRBN Resistance: The cell line used has low CRBN expression or acquired resistance.
References
-
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science. Link
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. Link
-
Lai, A. C., & Crews, C. M. (2017). "Induced protein degradation: an emerging drug discovery paradigm." Nature Reviews Drug Discovery. Link
-
Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link
A Researcher's Guide to Validating On-Target PROTAC Activity with a Non-Degrading Control
In the rapidly evolving field of targeted protein degradation, the Proteolysis-Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These bifunctional molecules eliminate disease-causing proteins rather than merely inhibiting them. However, this potent mechanism necessitates an exceptionally high standard of evidence to confirm that the observed biological effects are indeed a consequence of the intended target's degradation. Off-target degradation or pharmacology unrelated to the degradation mechanism can lead to misinterpreted results and costly failures in later-stage development.
This guide provides an in-depth framework for validating the on-target activity of a novel PROTAC. We will move beyond simple degradation assays and focus on building a robust, multi-assay validation package centered around the indispensable tool for this task: the non-degrading control PROTAC . This control is designed to engage the target protein just like the active PROTAC but is incapable of recruiting the E3 ligase, thereby uncoupling target engagement from the degradation event.
The Critical Role of the Non-Degrading Control
A non-degrading control, often created by epimerizing a key stereocenter on the E3 ligase ligand (e.g., the hydroxyproline motif for the VHL ligand), is the most rigorous tool for attributing a PROTAC's cellular phenotype to the degradation of its intended target. It has nearly identical physicochemical properties to the active PROTAC, ensuring similar cellular uptake and biodistribution.
Why is this control superior to other controls?
-
Target-only Ligand: While useful, the target binder alone doesn't control for effects related to the PROTAC's unique bifunctional structure or its linker.
-
E3 Ligase-only Ligand: This controls for effects of engaging the E3 ligase but not for the combined pharmacology of the full PROTAC molecule.
-
Scrambled or Unrelated PROTAC: This fails to control for on-target, non-degradation-related pharmacology (e.g., kinase inhibition by the target-binding warhead).
The non-degrading control isolates the degradation-dependent activity. If the active PROTAC elicits a cellular response (e.g., apoptosis) that the non-degrading control does not—despite both engaging the target protein—one can confidently link that response to the degradation of the target.
Visualizing the Mechanism: Active vs. Non-Degrading Control
The fundamental difference in the mechanism of action between an active PROTAC and its non-degrading control is the ability to form a productive ternary complex with the E3 ligase.
Caption: Mechanism of Action: Active PROTAC vs. Non-Degrading Control.
A Multi-Pronged Experimental Framework for Validation
A single assay is insufficient. A robust validation package should integrate biochemical, cellular, and global proteomic data to build an undeniable case for on-target activity.
Caption: A tiered experimental workflow for PROTAC validation.
Tier 1 & 2: Core Cellular Validation Assays
The first step is to confirm the fundamental requirements in a cellular context: Does the active PROTAC degrade the target, and do both the active and control PROTACs engage the target?
Table 1: Expected Outcomes of Core Validation Assays
| Assay | Active PROTAC | Non-Degrading Control | Rationale |
| Target Degradation (Western Blot) | Yes | No | Confirms degradation is dependent on a functional E3 ligase-binding motif. |
| Target Engagement (NanoBRET™/CETSA) | Yes | Yes | Confirms the non-degrading control enters cells and binds the target, validating it as a proper control. |
| Ternary Complex Formation (Biochemical) | Yes | No | Proves the non-degrading control's inability to recruit the E3 ligase biochemically. |
Protocol 1: Target Degradation via Western Blot
This is the foundational assay to measure a PROTAC's primary function.
Objective: To quantify the reduction in target protein levels following treatment with the active PROTAC versus the non-degrading control.
Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., one with endogenous expression of the target and E3 ligase) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat cells with a dose-response of the active PROTAC (e.g., 1 nM to 10 µM), the non-degrading control at the highest concentration, and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a validated primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Cellular Target Engagement via NanoBRET™
This assay is crucial for confirming that the non-degrading control enters the cell and binds the target with a similar potency to the active PROTAC.
Objective: To measure the binding affinity (IC50) of the active PROTAC and the non-degrading control to the target protein in live cells.
Methodology:
-
Cell Line Preparation: Co-transfect HEK293 cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and a fluorescent energy transfer tag (e.g., HaloTag®). Alternatively, use a cell line with the target endogenously tagged using CRISPR/Cas9.
-
Assay Plate Preparation: Seed the transfected cells into a 96-well white assay plate.
-
Tracer & Compound Addition: Add the HaloTag® NanoBRET® 618 Ligand (the energy acceptor) to the cells. Immediately after, add a dose-response of the active PROTAC or the non-degrading control.
-
Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate (the energy donor). Incubate for 2 hours at 37°C.
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to detect donor emission (~460 nm) and acceptor emission (~618 nm).
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value. The IC50 values for the active and control PROTACs should be comparable.
Tier 3 & 4: Proving Functional Consequence and Global Selectivity
Once core activity is confirmed, the next steps are to link target degradation to a functional outcome and to ensure the PROTAC is not causing widespread, unintended protein degradation.
Functional Validation
If the target is an enzyme like a kinase, a simple downstream signaling western blot can be incredibly informative.
-
Experiment: Treat cells with the active PROTAC, the non-degrading control, a vehicle, and a known inhibitor of the target kinase.
-
Analysis: Perform a western blot not only for the total target protein but also for a known phosphorylated downstream substrate.
-
Expected Outcome: The active PROTAC and the known inhibitor should reduce the phospho-substrate signal. The non-degrading control, despite binding the kinase, should have no effect on the phospho-substrate signal, proving the functional outcome is tied to degradation, not just occupancy-based inhibition.
Global Selectivity via Quantitative Proteomics
The ultimate test of selectivity is to measure the abundance of thousands of proteins simultaneously.
-
Experiment: Treat cells in biological triplicate with the vehicle, a potent concentration of the active PROTAC (e.g., DC50), and the same concentration of the non-degrading control.
-
Methodology: Lyse the cells, digest proteins into peptides, label with tandem mass tags (TMT), and analyze via LC-MS/MS.
-
Expected Outcome: In a "volcano plot" (plotting fold-change vs. statistical significance), the only protein significantly downregulated in the active PROTAC-treated sample should be the intended target. The non-degrading control sample should show no significant protein abundance changes, providing the ultimate confirmation of a clean, on-target degradation event.
Table 2: Example Quantitative Proteomics Data Summary
| Gene Name | Fold Change (Active PROTAC vs. Vehicle) | p-value | Fold Change (Non-Deg. Control vs. Vehicle) | p-value | Interpretation |
| TARGET_Y | -4.5 | <0.001 | -0.05 | 0.95 | SUCCESS: Target is potently and selectively degraded by the active PROTAC only. |
| PROTEIN_A | -0.12 | 0.88 | -0.09 | 0.91 | No significant change. |
| PROTEIN_B | +0.08 | 0.90 | +0.11 | 0.85 | No significant change. |
Conclusion
Validating a PROTAC is a systematic process of building a fortress of evidence. The non-degrading control is the cornerstone of this fortress. By demonstrating that a molecule with near-identical properties but a single, deliberate chemical alteration fails to induce degradation and the associated downstream biology, you provide the most compelling argument for your PROTAC's intended mechanism of action. This rigorous, multi-assay approach is essential for de-risking a project, ensuring data integrity, and confidently advancing a targeted protein degrader toward the clinic.
References
Comparative Guide: Efficacy of Pomalidomide vs. Thalidomide-based PROTACs
Executive Summary
In the design of Proteolysis Targeting Chimeras (PROTACs) recruiting the E3 ubiquitin ligase Cereblon (CRBN), the choice of E3 ligase ligand is a critical determinant of degradation efficiency, selectivity, and physicochemical properties. While Thalidomide represents the foundational ligand, Pomalidomide has emerged as the superior scaffold for next-generation degraders.
This guide analyzes the performance metrics of both ligands, demonstrating that Pomalidomide generally offers superior CRBN affinity, easier synthetic functionalization, and improved cellular potency (
Mechanistic & Structural Foundations
Ligand-Cereblon Binding Kinetics
The efficacy of a PROTAC is governed by the formation of a stable ternary complex (Target Protein—PROTAC—E3 Ligase). The affinity of the ligand for the E3 ligase (
-
Thalidomide: The parent immunomodulatory imide drug (IMiD). It binds the tri-tryptophan pocket of CRBN. However, its binding affinity is generally lower compared to its amino-substituted analogs.
-
Pomalidomide: Structurally identical to thalidomide but features an amino group at the C4 position of the phthalimide ring. This amino group forms additional water-mediated hydrogen bonds and favorable electrostatic interactions within the CRBN binding pocket, typically resulting in a 10-fold increase in binding affinity compared to thalidomide.
Synthetic Utility and Linkerology
From a medicinal chemistry perspective, the "exit vector"—where the linker attaches—is crucial.
-
Pomalidomide Advantage: The C4-aniline serves as a ready-made handle for linker attachment via amide coupling or reductive amination without significantly disrupting CRBN binding.
-
Thalidomide Challenge: Thalidomide lacks this handle. Functionalization often requires synthesizing 4-hydroxythalidomide or 5-hydroxythalidomide derivatives, adding synthetic steps and potentially altering the ligand's orientation within the pocket.
Visualization: Ternary Complex Dynamics
The following diagram illustrates the kinetic equilibrium differences, highlighting Pomalidomide's tighter binary binding which facilitates ternary complex nucleation.
Figure 1: Comparative dynamics of ternary complex formation. Pomalidomide's higher affinity drives equilibrium toward the productive complex more efficiently.
Comparative Performance Data
The following table synthesizes representative data comparing standard BET (Bromodomain and Extra-Terminal motif) degraders, a common model system for benchmarking PROTAC performance.
| Metric | Thalidomide-based | Pomalidomide-based | Clinical Implication |
| CRBN Binding ( | ~3.0 - 5.0 µM | ~0.1 - 0.5 µM | Pomalidomide allows for lower PROTAC concentrations to engage the E3 ligase. |
| Degradation Potency ( | 10 - 100 nM range | 0.1 - 10 nM range | Pomalidomide derivatives are typically 1-2 orders of magnitude more potent. |
| Maximal Degradation ( | >90% | >95% | Both achieve high clearance, but Pomalidomide often reaches |
| Molecular Weight | Lower (~258 Da core) | Higher (~273 Da core) | Thalidomide saves marginal molecular weight, beneficial for "Rule of 5" compliance. |
| Solubility (TPSA) | Lower Polarity | Higher Polarity (Amino group) | Pomalidomide's amine improves solubility slightly, aiding formulation. |
Key Insight: While Pomalidomide is generally more potent, the "Hook Effect" (autoinhibition at high concentrations) may occur at lower concentrations for Pomalidomide PROTACs due to their tighter binding.
Experimental Validation Protocols
To objectively compare these ligands in your specific context, the following protocols are recommended. These are designed to be self-validating by including necessary negative controls.
Protocol A: Comparative Degradation Assay (Western Blot)
Objective: Determine
-
Cell Seeding: Seed cells (e.g., HEK293 or cancer line relevant to target) at
cells/well in 6-well plates. Allow 24h adhesion. -
Compound Preparation:
-
Prepare 10 mM stocks of both PROTACs in DMSO.
-
Generate a 10-point serial dilution (1:3) ranging from 10 µM down to 0.5 nM.
-
-
Treatment:
-
Treat cells for 16 hours .
-
Control 1 (Vehicle): 0.1% DMSO only.
-
Control 2 (Competition): Pre-treat with 10 µM free Pomalidomide 1 hour prior to PROTAC addition (validates CRBN-dependency).
-
Control 3 (Neddylation): Co-treat with MLN4924 (1 µM) to block cullin-RING ligase activity (confirms proteasome mechanism).
-
-
Lysis & Blotting:
-
Lyse in RIPA buffer with protease inhibitors.
-
Normalize protein (BCA assay). Load 20 µ g/lane .
-
Probe for Target Protein and Loading Control (GAPDH/Actin).
-
-
Data Analysis:
-
Quantify bands via densitometry.
-
Plot % degradation vs. log[concentration]. Fit to non-linear regression (4-parameter logistic) to calculate
.
-
Protocol B: Fluorescence Polarization (FP) Binding Assay
Objective: Verify E3 ligase engagement affinity (
-
Reagents: Recombinant CRBN-DDB1 complex; FITC-labeled Thalidomide probe (tracer).
-
Workflow:
-
Incubate 50 nM CRBN-DDB1 with 10 nM FITC-Thalidomide tracer in assay buffer (50 mM Tris pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127).
-
Add serial dilutions of the test PROTACs.
-
Incubate for 30 minutes at RT in black 384-well plates.
-
-
Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Calculation: A decrease in mP indicates displacement of the tracer. Calculate
and convert to using the Cheng-Prusoff equation.
Decision Matrix for Drug Design
Use this workflow to select the appropriate ligand for your project.
Figure 2: Strategic decision tree for selecting between Thalidomide and Pomalidomide based on target difficulty and physicochemical constraints.
References
-
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381.
-
Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512, 49–53.
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809.
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11, 611–617.
Comparative Guide: In Vivo Validation of PROTAC Efficacy vs. Small Molecule Inhibitors in Xenograft Models
Executive Summary: The Paradigm Shift
In the landscape of drug development, Proteolysis Targeting Chimeras (PROTACs) represent a shift from "Occupancy-Driven" pharmacology (typical of Small Molecule Inhibitors, SMIs) to "Event-Driven" pharmacology. Unlike SMIs, which must maintain high systemic concentrations to occupy the target's active site, PROTACs act catalytically. They recruit an E3 ligase to ubiquitinate a target protein, leading to its destruction by the proteasome.
This guide provides a technical comparison of validating PROTACs versus SMIs in xenograft models. We analyze why PROTACs often outperform SMIs in in vivo durability despite lower plasma exposure, and we detail the specific protocols required to validate this unique mechanism.
Mechanistic Divergence: The "Why" Behind the Protocol
To design a valid in vivo study, one must understand the fundamental kinetic differences.
Event-Driven vs. Occupancy-Driven
-
Small Molecule Inhibitors (SMI): Efficacy is defined by
and . The drug must remain bound to the target to inhibit it. Once the drug clears (PK), the effect stops immediately (PD). -
PROTACs: Efficacy is defined by
and of the ternary complex formation. Once the protein is degraded, the pharmacological effect persists until the cell resynthesizes the protein. This creates a PK/PD Disconnect —efficacy continues even after the drug is cleared from plasma [1].
Visualization: The Catalytic Cycle vs. Stoichiometric Inhibition
The following diagram illustrates the distinct pathways. Note the recycling capability of the PROTAC molecule.
Figure 1: Mechanism of Action Comparison. The PROTAC cycle (green arrow) allows a single molecule to degrade multiple targets, whereas SMIs (red) require constant occupancy.
Critical Pre-Study Validation: Model Selection
Before initiating a xenograft study, you must validate the biological system. A common failure mode in PROTAC development is using a xenograft model that expresses the target but lacks the specific E3 ligase machinery required by the PROTAC.
The "Triad" Validation Protocol:
-
Target Expression: Confirm high levels of the Protein of Interest (POI).
-
E3 Ligase Profiling: If your PROTAC recruits Cereblon (CRBN), you must verify CRBN expression in the specific cell line (e.g., MV4-11 or MDA-MB-231). Low E3 expression is a primary cause of in vivo resistance [2].
-
Permeability Check: PROTACs are high molecular weight (>800 Da). Confirm cellular permeability in the specific cell line in vitro before moving to mice.
Experimental Protocol: In Vivo Efficacy & PK/PD Correlation
This protocol is designed to capture the "PK/PD Disconnect." Unlike SMI studies where you measure tumor volume alone, PROTAC studies require pharmacodynamic endpoints (protein levels) at specific time points.
Workflow Diagram
The Three-Body Problem: A Comparative Guide to Assessing Cooperativity in Ternary Complex Formation
Executive Summary
In Targeted Protein Degradation (TPD), the formation of a stable ternary complex (Target:Degrader:E3 Ligase) is the pivotal event that dictates ubiquitination efficiency. Unlike traditional occupancy-driven pharmacology, TPD is an event-driven process where cooperativity (
This guide objectively compares the two dominant modalities for assessing cooperativity: Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . While SPR remains the "gold standard" for kinetic resolution, TR-FRET offers indispensable throughput. We analyze the trade-offs, protocols, and data interpretation strategies for each.
Theoretical Framework: Defining Cooperativity ( )
Cooperativity quantifies how the presence of the PROTAC (or molecular glue) influences the binding affinity between the Target Protein (POI) and the E3 Ligase.
Mathematically, the cooperativity factor (
- (Positive Cooperativity): The degrader creates de novo protein-protein interactions (PPIs), stabilizing the complex. This is highly desirable for weak-affinity warheads.
- (Non-cooperative): The degrader acts as a passive tether.
- (Negative Cooperativity): Steric clashes destabilize the complex, often leading to poor degradation despite high binary binding affinity.
Visualization: The Ternary Equilibrium
The following diagram illustrates the thermodynamic equilibrium involved in ternary complex formation.
Figure 1: Thermodynamic equilibrium of ternary complex formation. The red and blue paths represent the two routes to ternary complex formation, both governed by the cooperativity factor.
Technology Comparison: SPR vs. TR-FRET
Choosing the right assay depends on the stage of the drug discovery pipeline. SPR provides deep mechanistic insight (kinetics), while TR-FRET drives SAR (Structure-Activity Relationship) cycles through throughput.
Comparative Performance Matrix
| Feature | Surface Plasmon Resonance (SPR) | TR-FRET / HTRF |
| Primary Output | Kinetics ( | Endpoint Affinity ( |
| Cooperativity ( | Absolute Quantification (Calculated) | Relative Indication (Curve shift) |
| Throughput | Low to Medium (24-96 hrs/run) | High (384/1536-well plates) |
| Protein Consumption | High (mg quantities) | Low (ng quantities) |
| Labeling Requirement | Label-free (Immobilization required) | Dual Labeling (Fluorophores) |
| Artifact Susceptibility | Mass transport, rebinding, surface effects | Inner filter effect, fluorophore quenching |
| Cost Per Point | High | Low |
Deep Dive: Surface Plasmon Resonance (SPR)
SPR is the definitive method for calculating
The "Doubly Selective" Protocol
This protocol avoids the complexities of mixing three components in solution by saturating the immobilized protein with the degrader.
Step-by-Step Methodology:
-
Immobilization:
-
Immobilize the E3 Ligase (e.g., VHL or CRBN) onto a CM5 or Streptavidin sensor chip.
-
Target Density: Aim for low density (< 1000 RU) to minimize steric hindrance and mass transport limitation.
-
-
Binary Characterization (Control):
-
Inject the Degrader (analyte) over the Ligase surface to determine the binary
(Ligase-Degrader).
-
-
Ternary Setup (The "Saturating" Step):
-
Inject the Degrader at a concentration
to ensure >95% occupancy of the E3 Ligase binding sites. -
Maintain this concentration of Degrader in the running buffer for all subsequent steps. This creates a "Degrader-bound surface."
-
-
Ternary Injection:
-
Inject the Target Protein (POI) over the Degrader-saturated Ligase surface.
-
Since the POI does not bind the Ligase directly (negative control required), any binding observed is due to the formation of the {Ligase:Degrader:POI} complex.
-
-
Analysis:
-
Fit the sensorgrams to a 1:1 binding model to extract
, , and . -
Calculate
.
-
Note: You must independently measure the binary affinity of the Degrader to the POI using a separate channel or cycle.
Visualization: SPR Workflow
Figure 2: The "Doubly Selective" SPR workflow. Constant degrader flow ensures the surface presents a binary complex to the incoming target protein.
Deep Dive: TR-FRET (HTRF)
TR-FRET is ideal for visualizing the "Hook Effect" and screening hundreds of analogs. It relies on the proximity (<10 nm) of a donor fluorophore (on the E3 Ligase) and an acceptor fluorophore (on the Target).
The Hook Effect Assay
In a ternary system, increasing the concentration of the degrader eventually leads to the formation of separate binary complexes ([D:POI] and [D:E3]) rather than the ternary complex [POI:D:E3], causing a loss of signal. This bell-shaped curve is the hallmark of the Hook Effect.
Step-by-Step Methodology:
-
Reagent Prep:
-
Tag E3 Ligase (e.g., Biotin-VHL + Terbium-Streptavidin Donor).
-
Tag Target Protein (e.g., His-BRD4 + d2-anti-His Acceptor).
-
-
Titration:
-
Keep Protein concentrations constant (usually near their
to ensure sensitivity). -
Titrate the Degrader in a serial dilution (e.g., 10 µM down to pM).
-
-
Incubation:
-
Incubate for 60 minutes at room temperature to reach equilibrium.
-
-
Readout:
-
Measure Ratio = (Acceptor Signal 665nm / Donor Signal 620nm) * 10,000.
-
-
Interpretation:
- : Concentration at 50% maximal signal (potency of ternary formation).
- : Height of the curve (proxy for complex stability/population).
-
Cooperativity Check: Compare the
of the ternary curve to the binary (measured by competition). A left-shift implies positive cooperativity.
Scientific Synthesis: Why Kinetics Matter
While TR-FRET gives a snapshot of equilibrium, SPR reveals the residence time (
Critical Insight:
Research by Gadd et al. (2017) and Roy et al. (2019) demonstrated that positive cooperativity often manifests as a slower dissociation rate (
-
High Cooperativity: The ternary complex dissociates slowly (long residence time), allowing sufficient time for the E3 ligase to ubiquitinate the target.
-
Low Cooperativity: The complex falls apart too quickly, leading to "unproductive" encounters and poor degradation, even if the binary affinity is high.
Recommendation
-
Screening Phase: Use TR-FRET to filter libraries. Look for high
and low . -
Lead Optimization: Use SPR on top hits. Select compounds that maximize residence time (
) of the ternary complex, not just affinity.
References
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Efficiency. ACS Chemical Biology, 14(3), 337–348. [Link]
-
Hughes, S. J., et al. (2020). Application of TR-FRET and AlphaLISA for the Detection of Ternary Complexes in Targeted Protein Degradation. SLAS Discovery, 25(6), 643–653. [Link]
Cross-reactivity studies for thalidomide-based PROTACs
Initiating Data Collection
I'm now diving into comprehensive Google searches. My focus is on gathering authoritative data related to cross-reactivity studies concerning thalidomide-based PROTACs, specifically looking at Cereblon (CRBN) and its neosubstrates. I intend to study the experimental workflows and off-target effects. I'll analyze the results soon.
Analyzing Search Results
I've completed my initial data gathering phase through Google searches. Now, I'm analyzing the results. I'm focusing on identifying key experimental techniques used in cross-reactivity studies of thalidomide-based PROTACs, like mass spectrometry and cellular thermal shift assays. I'm keen to find specific examples and comparative data. I'm also structuring my guide. It'll start with an overview of PROTACs, thalidomide's role, and the importance of assessing cross-reactivity. Then, I'll compare methods for PROTAC selectivity profiling.
Structuring the Guide
I'm now structuring the guide. First, I'll introduce PROTACs, thalidomide's role as an E3 ligase recruiter, and the importance of cross-reactivity assessment. I'll compare experimental methods for profiling PROTAC selectivity. I'll also develop a detailed protocol for a key experimental workflow. After, I plan to develop Graph viz diagrams. Tables will be compiled to summarize data and compare techniques. I'll include in-text citations and a complete reference section with URLs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
